Product packaging for Ethyl vanillate(Cat. No.:CAS No. 617-05-0)

Ethyl vanillate

Cat. No.: B1585241
CAS No.: 617-05-0
M. Wt: 196.20 g/mol
InChI Key: MWAYRGBWOVHDDZ-UHFFFAOYSA-N
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Description

Ethyl vanillate is a methoxybenzoic acid.
This compound has been reported in Nicotiana tabacum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O4 B1585241 Ethyl vanillate CAS No. 617-05-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-hydroxy-3-methoxybenzoate
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InChI

InChI=1S/C10H12O4/c1-3-14-10(12)7-4-5-8(11)9(6-7)13-2/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MWAYRGBWOVHDDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
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DSSTOX Substance ID

DTXSID2060670
Record name 4-Hydroxy-3-methoxybenzoic acid ethyl ester
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Molecular Weight

196.20 g/mol
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CAS No.

617-05-0
Record name Ethyl vanillate
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Record name Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester
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Record name Ethyl vanillate
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Record name ETHYL VANILLATE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl Vanillate from Catechol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of two primary synthetic pathways for the production of ethyl vanillate, a valuable flavoring agent and chemical intermediate, starting from the bulk chemical catechol. This guide details experimental protocols, presents quantitative data in structured tables, and includes logical workflow diagrams to elucidate the synthetic routes.

Introduction

This compound, the ethyl ester of vanillic acid, is a synthetic compound with a flavor profile described as a creamy, sweet, vanilla-like note.[1] It finds applications in the food, beverage, and pharmaceutical industries as a flavoring agent.[2] Its synthesis from readily available catechol presents a cost-effective route for its production. This document outlines two viable multi-step synthetic pathways, providing detailed experimental procedures and expected yields for each transformation.

Pathway 1: From Catechol via Protocatechuic Acid

This pathway involves the initial formylation of catechol to produce protocatechualdehyde, followed by oxidation to protocatechuic acid. A selective methylation of the 3-hydroxyl group yields vanillic acid, which is then esterified to the final product, this compound.

Logical Workflow for Pathway 1

Pathway 1: Catechol to this compound via Protocatechuic Acid Catechol Catechol Protocatechualdehyde Protocatechualdehyde Catechol->Protocatechualdehyde Formylation (Glyoxylic Acid) Protocatechuic_Acid Protocatechuic Acid Protocatechualdehyde->Protocatechuic_Acid Oxidation Vanillic_Acid Vanillic Acid Protocatechuic_Acid->Vanillic_Acid Selective 3-O-Methylation (Dimethyl Sulfate) Ethyl_Vanillate This compound Vanillic_Acid->Ethyl_Vanillate Fischer-Speier Esterification

Caption: Synthetic route from Catechol to this compound via a protocatechuic acid intermediate.

Experimental Protocols for Pathway 1

Step 1: Synthesis of Protocatechualdehyde from Catechol

This procedure utilizes the reaction of catechol with glyoxylic acid followed by oxidation.[3][4][5]

  • Methodology: In a suitable reactor, a basic aqueous solution of catechol is prepared. Glyoxylic acid is added, and the reaction is catalyzed by a multi-component composite metal oxide.[6] Air is introduced to facilitate the oxidation.

  • Reaction Conditions: The condensation reaction is typically carried out at a temperature of 85-95 °C with stirring.[6]

  • Work-up and Purification: After the reaction, the mixture is acidified, and the protocatechualdehyde is extracted with an organic solvent. The product can be further purified by recrystallization.

Step 2: Oxidation of Protocatechualdehyde to Protocatechuic Acid

This step involves the oxidation of the aldehyde functional group to a carboxylic acid.

  • Methodology: Protocatechualdehyde is dissolved in an appropriate solvent, and a suitable oxidizing agent is added.

  • Reaction Conditions: The reaction conditions will vary depending on the chosen oxidizing agent.

  • Work-up and Purification: The reaction mixture is worked up to isolate the crude protocatechuic acid, which can be purified by recrystallization.

Step 3: Selective 3-O-Methylation of Protocatechuic Acid to Vanillic Acid

This crucial step involves the regioselective methylation of the hydroxyl group at the 3-position.

  • Methodology: Protocatechuic acid is dissolved in a suitable solvent, and a selective methylating agent such as dimethyl sulfate is added in the presence of a base.[7][8][9] The use of a selective base like sodium bicarbonate can favor the methylation of the more acidic carboxylic acid proton, allowing for subsequent methylation of the desired hydroxyl group.[8]

  • Reaction Conditions: The reaction is typically carried out at an elevated temperature with stirring.[8]

  • Work-up and Purification: The reaction is quenched, and the vanillic acid is isolated by extraction and purified by recrystallization.

Step 4: Fischer-Speier Esterification of Vanillic Acid to this compound

The final step is the acid-catalyzed esterification of vanillic acid with ethanol.[10][11][12]

  • Methodology: Vanillic acid is dissolved in an excess of anhydrous ethanol. A catalytic amount of a strong acid, such as sulfuric acid, is added.[10] The mixture is refluxed to drive the equilibrium towards the ester product.

  • Reaction Conditions: The reaction is typically refluxed for several hours.

  • Work-up and Purification: After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a basic solution to remove unreacted acid. The organic layer is then dried and concentrated to yield crude this compound, which can be purified by recrystallization or distillation.

Quantitative Data for Pathway 1
StepReactionReagentsYield (%)Reference
1Catechol → ProtocatechualdehydeGlyoxylic acid, metal oxide catalyst, air72.3-92.4[3][6]
2Protocatechualdehyde → Protocatechuic AcidOxidizing agent--
3Protocatechuic Acid → Vanillic AcidDimethyl sulfate, base-[8]
4Vanillic Acid → this compoundEthanol, H₂SO₄~95[10]

Pathway 2: From Catechol via Guaethol and Ethylvanillin

This alternative pathway begins with the ethylation of catechol to form guaethol. Guaethol is then formylated to produce ethylvanillin, which is subsequently oxidized to ethylvanillic acid and finally esterified to this compound.[13][14]

Logical Workflow for Pathway 2

Pathway 2: Catechol to this compound via Guaethol Catechol Catechol Guaethol Guaethol Catechol->Guaethol Ethylation (Diethyl Carbonate) Ethylvanillin Ethylvanillin Guaethol->Ethylvanillin Formylation (Glyoxylic Acid) Ethylvanillic_Acid Ethylvanillic Acid Ethylvanillin->Ethylvanillic_Acid Oxidation Ethyl_Vanillate This compound Ethylvanillic_Acid->Ethyl_Vanillate Fischer-Speier Esterification

Caption: Synthetic route from Catechol to this compound via a guaethol intermediate.

Experimental Protocols for Pathway 2

Step 1: Synthesis of Guaethol from Catechol

This step involves the selective mono-ethylation of catechol.

  • Methodology: Catechol is reacted with diethyl carbonate in the presence of a cyclic crown ether phase-transfer catalyst and an inorganic base in a microreactor.[1][15]

  • Reaction Conditions: The reaction is carried out at a temperature of 50-150 °C with a short residence time in the microreactor.[15]

  • Work-up and Purification: The reaction mixture is extracted, and the product is isolated and purified.

Step 2: Synthesis of Ethylvanillin from Guaethol

This formylation step introduces the aldehyde group.[13]

  • Methodology: Guaethol is condensed with glyoxylic acid in an alkaline medium. The resulting mandelic acid derivative is then oxidized and decarboxylated to yield ethylvanillin.[8]

  • Reaction Conditions: The condensation is typically performed at 40-80 °C, followed by oxidation at a higher temperature.[8]

  • Work-up and Purification: The reaction mixture is acidified and extracted. Ethylvanillin is then purified, for example, by distillation.

Step 3: Oxidation of Ethylvanillin to Ethylvanillic Acid

This step converts the aldehyde group of ethylvanillin to a carboxylic acid.

  • Methodology: Ethylvanillin is oxidized using a suitable oxidizing agent.

  • Reaction Conditions: The choice of oxidant will dictate the reaction conditions.

  • Work-up and Purification: The product, ethylvanillic acid, is isolated from the reaction mixture and can be purified by recrystallization.

Step 4: Fischer-Speier Esterification of Ethylvanillic Acid to this compound

The final step is the esterification of ethylvanillic acid with ethanol.

  • Methodology: Ethylvanillic acid is refluxed with an excess of ethanol and a catalytic amount of strong acid.[15]

  • Reaction Conditions: The reaction mixture is heated at reflux for a sufficient time to reach equilibrium.

  • Work-up and Purification: The work-up is similar to that described in Pathway 1, involving removal of excess alcohol, washing with a basic solution, and purification of the final product.

Quantitative Data for Pathway 2
StepReactionReagentsYield (%)Reference
1Catechol → GuaetholDiethyl carbonate, phase-transfer catalyst88.1-90.2 (selectivity)[1]
2Guaethol → EthylvanillinGlyoxylic acid, NaOH86.3-87.4[8]
3Ethylvanillin → Ethylvanillic AcidOxidizing agent--
4Ethylvanillic Acid → this compoundEthanol, H₂SO₄-[15]

Physicochemical and Spectroscopic Data of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₂O₄
Molar Mass 196.20 g/mol
Melting Point 43-45 °C
Boiling Point 108-110 °C (at 2 mmHg)
Appearance White crystalline powder[13]
¹H NMR (CDCl₃, ppm) δ 7.61-7.54 (m), 6.98 (d), 6.17 (s, OH), 4.39-4.23 (q), 3.92 (s), 1.46-1.30 (t)
¹³C NMR (CDCl₃, ppm) δ 166.63, 150.21, 146.39, 124.17, 122.56, 114.25, 111.93, 60.87, 56.07, 14.41
Mass Spectrum (m/z) 196 (M+), 151, 168[3]

Conclusion

Both synthetic pathways presented offer viable routes for the synthesis of this compound from catechol. Pathway 2, proceeding through guaethol and ethylvanillin, appears to be more direct for obtaining the ethylated final product. However, the successful implementation of either pathway is contingent on the optimization of each individual step to maximize yields and purity. The provided experimental outlines and quantitative data serve as a robust foundation for researchers and drug development professionals to further explore and refine the synthesis of this important compound. The choice of pathway will ultimately depend on factors such as reagent availability, scalability, and desired purity of the final product.

References

The Multifaceted Biological Activities of Ethyl Vanillate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl vanillate, a synthetic flavoring agent and an analog of vanillin, has garnered significant scientific interest for its diverse and potent biological activities. This technical guide provides an in-depth overview of the current research on this compound, focusing on its antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and medicinal chemistry. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways and workflows to facilitate a comprehensive understanding of this compound's therapeutic potential.

Core Biological Activities of this compound

This compound exhibits a broad spectrum of biological effects, which are primarily attributed to its phenolic structure. This structure enables it to act as a potent antioxidant by donating a hydrogen atom to scavenge free radicals. Its biological activities extend beyond antioxidant effects and include modulation of inflammatory pathways, inhibition of microbial growth, induction of apoptosis in cancer cells, and protection against neurotoxicity.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties in various in vitro assays. Its ability to neutralize free radicals contributes to its protective effects against oxidative stress-related cellular damage.

Quantitative Data: Antioxidant Activity of this compound

AssayModel SystemEndpointResultReference
DPPH Radical ScavengingChemical AssayIC50283.76 µg/mL (for vanillin, as a reference)[1]
Oxygen Radical Absorbance Capacity (ORAC)Chemical AssayAntioxidant EffectStronger than vanillyl alcohol and vanillic acid[2]
Oxidative Hemolysis Inhibition Assay (OxHLIA)In vitro (murine model)Antioxidant ActivityStronger than vanillin[2]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the determination of the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark container at 4°C.

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations.

    • Ascorbic acid or Trolox can be used as a positive control and prepared in the same manner.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each this compound dilution to separate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol 0.1 mM DPPH in Methanol Mix Mix this compound Dilutions with DPPH Solution in 96-well plate DPPH_sol->Mix EV_stock This compound Stock Solution EV_dilutions Serial Dilutions of this compound EV_stock->EV_dilutions EV_dilutions->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Read Measure Absorbance at 517 nm Incubate->Read Calculate Calculate % Inhibition Read->Calculate IC50 Determine IC50 Calculate->IC50

Workflow for DPPH Radical Scavenging Assay.

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. [3] Quantitative Data: Anti-inflammatory Activity of this compound

AssayModel SystemEndpointResultReference
Nitric Oxide ProductionLPS-activated RAW264.7 macrophage cellsSuppression of NOThis compound suppressed the production of nitric oxide.[3]

Experimental Protocol: Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages

This protocol describes the method to evaluate the inhibitory effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Nitrite Quantification (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • A standard curve is generated using known concentrations of sodium nitrite.

    • The concentration of nitrite in the samples is determined from the standard curve.

    • The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control group.

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation DNA DNA NFkB_active->DNA Binds to promoter iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes EthylVanillate This compound EthylVanillate->IKK Inhibits

This compound's Inhibition of the NF-κB Signaling Pathway.

Antimicrobial Activity

This compound has demonstrated notable activity against a range of microorganisms, suggesting its potential as an antimicrobial agent.

Quantitative Data: Antimicrobial Activity of this compound

OrganismAssayEndpointResultReference
Cronobacter spp.Broth MicrodilutionMIC2 mg/mL[4]
Bacillus cereusNot specifiedInhibition Ratio94.74 ± 0.3% at 6000 µg/mL[5]
Escherichia coli O157:H7Not specifiedInhibition Ratio94.52 ± 0.2% at 6000 µg/mL[5]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the broth microdilution method for determining the MIC of this compound against bacterial strains.

  • Preparation of Inoculum and Compound:

    • Grow a pure culture of the test bacterium (e.g., Cronobacter sakazakii) in an appropriate broth medium overnight at 37°C.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the broth medium to twice the highest concentration to be tested.

  • Assay Setup:

    • In a 96-well microtiter plate, add 100 µL of sterile broth to all wells except the first column.

    • Add 200 µL of the highest concentration of this compound to the first column wells.

    • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • The eleventh column serves as a positive control (broth and inoculum) and the twelfth as a negative control (broth only).

    • Add 100 µL of the prepared bacterial inoculum to all wells except the negative control.

  • Incubation and Analysis:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_incubation Inoculation & Incubation cluster_analysis Analysis Inoculum Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate EV_stock This compound Stock Solution Plate 96-well Plate with Broth EV_stock->Plate Serial_Dilute Create 2-fold Serial Dilutions of this compound Plate->Serial_Dilute Serial_Dilute->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read Visually Inspect for Growth Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

Workflow for MIC Determination by Broth Microdilution.

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. Studies have shown its cytotoxic effects on various cancer cell lines.

Quantitative Data: Anticancer Activity of this compound

Cell LineAssayEndpointResultReference
HepG2 (Human Liver Cancer)Cell Viability AssayCytotoxicityDecreased cell viability by over 80% at 5 mM after 48 hours.[6][7]

Experimental Protocol: MTT Assay for Cytotoxicity in Cancer Cells

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding and Treatment:

    • Seed cancer cells (e.g., HepG2) in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • The IC50 value, the concentration of this compound that causes 50% inhibition of cell growth, can be determined from the dose-response curve.

Neuroprotective Activity

This compound has shown promise as a neuroprotective agent, particularly in models of Alzheimer's disease, by mitigating oxidative stress and apoptosis in neuronal cells. [4][8] Quantitative Data: Neuroprotective Activity of this compound in PC12 Cells

ParameterModel SystemTreatmentResultReference
Cell ViabilityAβ1-42-treated PC12 cells100 µM this compoundIncreased cell viability to 78.29% of control[8]
LDH ReleaseAβ1-42-treated PC12 cells100 µM this compoundDecreased LDH release[8]
ROS ProductionAβ1-42-treated PC12 cells100 µM this compoundDecreased intracellular ROS levels to 139.51% of control[8]
Mitochondrial Membrane PotentialAβ1-42-treated PC12 cells100 µM this compoundPartially reversed the reduction in mitochondrial membrane potential[8]
Bcl-2/Bax RatioAβ1-42-treated PC12 cells100 µM this compoundPartially reversed the decrease in the Bcl-2/Bax ratio[8]
Cleaved Caspase-3Aβ1-42-treated PC12 cells100 µM this compoundAttenuated the increase in cleaved caspase-3 levels[8]

Experimental Protocol: Neuroprotection Assay in Aβ-induced PC12 Cell Toxicity

This protocol describes the assessment of the neuroprotective effects of this compound against amyloid-beta (Aβ)-induced toxicity in PC12 cells.

  • Cell Culture and Treatment:

    • Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.

    • Seed the cells in appropriate culture plates or dishes.

    • Pre-treat the cells with various concentrations of this compound (e.g., 10, 30, 100 µM) for 2 hours.

    • Induce neurotoxicity by adding aggregated Aβ1-42 peptide (e.g., 20 µM) and incubate for 24 hours.

  • Assessment of Neuroprotection:

    • Cell Viability: Perform an MTT assay as described in the anticancer activity section.

    • LDH Release: Measure the activity of lactate dehydrogenase (LDH) in the culture medium using a commercial kit to assess cell membrane damage.

    • ROS Production: Use a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular reactive oxygen species (ROS) levels.

    • Mitochondrial Membrane Potential (ΔΨm): Employ a fluorescent dye such as JC-1 to assess changes in ΔΨm.

    • Apoptosis Markers: Use Western blotting or immunofluorescence to analyze the expression levels of pro-apoptotic (Bax, cleaved caspase-3) and anti-apoptotic (Bcl-2) proteins.

Apoptosis_Pathway Abeta Aβ-amyloid ROS ↑ ROS Abeta->ROS Mito_dys Mitochondrial Dysfunction ROS->Mito_dys Bax ↑ Bax Mito_dys->Bax Bcl2 ↓ Bcl-2 Mito_dys->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Inhibits Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis EthylVanillate This compound EthylVanillate->ROS Inhibits EthylVanillate->Bax Inhibits EthylVanillate->Bcl2 Promotes EthylVanillate->Casp3 Inhibits

This compound's Modulation of the Apoptotic Pathway.

Conclusion

This compound is a promising bioactive compound with a wide range of pharmacological activities. Its well-documented antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects make it a compelling candidate for further investigation and development as a therapeutic agent. This technical guide provides a foundational understanding of the biological activities of this compound, supported by quantitative data and detailed experimental protocols. The visualization of key signaling pathways and experimental workflows is intended to aid researchers in designing future studies to unlock the full therapeutic potential of this versatile molecule. Further research is warranted to explore its efficacy and safety in preclinical and clinical settings.

References

Ethyl Vanillate as a Potential Antifungal Agent Against Aspergillus: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the potential antifungal properties of ethyl vanillate against pathogenic and toxigenic species of the genus Aspergillus. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antifungal therapies. While direct and extensive research on the specific interaction between this compound and Aspergillus is limited, this guide synthesizes available data on closely related compounds, outlines detailed experimental protocols for antifungal susceptibility testing, and explores potential mechanisms of action by examining key signaling pathways in Aspergillus.

Introduction

Aspergillus species are ubiquitous molds that can cause a range of diseases in humans, from allergic reactions to life-threatening invasive infections, particularly in immunocompromised individuals. Furthermore, species such as Aspergillus flavus and Aspergillus parasiticus are notorious for contaminating food and feed with mycotoxins, posing a significant threat to global food safety. The rise of antifungal resistance necessitates the exploration of novel therapeutic agents. This compound, a flavoring agent with known antioxidant properties, presents a promising scaffold for the development of new antifungal drugs. This guide explores its potential based on the activity of related phenolic compounds and provides a framework for its systematic evaluation.

Quantitative Data on Antifungal Activity

Currently, there is a notable gap in the published literature regarding the specific quantitative antifungal activity of this compound against Aspergillus species. However, studies on vanillin, a closely related compound, have shown antifungal activity against Aspergillus fumigatus[1]. In contrast, one study reported that vanillin had no inhibitory effect on the growth of Aspergillus parasiticus[2]. The antifungal efficacy of phenolic compounds can be species-dependent. Therefore, the following tables are presented as a template for organizing future experimental data on this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Aspergillus Species

Aspergillus SpeciesStrainMIC (µg/mL)MIC (mM)MethodReference
A. fumigatusATCC 204305Data not availableData not availableBroth Microdilution
A. flavusATCC 200026Data not availableData not availableBroth Microdilution
A. nigerATCC 16404Data not availableData not availableBroth Microdilution
A. terreusATCC 1012Data not availableData not availableBroth Microdilution

Table 2: Minimum Fungicidal Concentration (MFC) of this compound against Aspergillus Species

Aspergillus SpeciesStrainMFC (µg/mL)MFC (mM)MethodReference
A. fumigatusATCC 204305Data not availableData not availableSubculture from MIC
A. flavusATCC 200026Data not availableData not availableSubculture from MIC
A. nigerATCC 16404Data not availableData not availableSubculture from MIC
A. terreusATCC 1012Data not availableData not availableSubculture from MIC

Experimental Protocols

To facilitate the investigation of this compound's antifungal properties, this section provides detailed methodologies for determining its MIC and MFC against Aspergillus species, based on established protocols.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The following protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines[3][4].

Materials:

  • Aspergillus isolates

  • Potato Dextrose Agar (PDA)

  • Sterile saline with 0.05% Tween 80

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or hemocytometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Culture the Aspergillus strain on PDA slants at 35°C for 5-7 days to obtain sufficient conidiation.

    • Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently probing the colony with a sterile loop.

    • Transfer the resulting suspension to a sterile tube.

    • Allow heavy particles to settle for 3-5 minutes and transfer the upper suspension to a new sterile tube.

    • Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer or a hemocytometer. This will be the working inoculum suspension.

  • Plate Preparation:

    • Prepare serial twofold dilutions of the this compound stock solution in RPMI 1640 medium directly in the 96-well microtiter plates. The final volume in each well should be 100 µL.

    • Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the working inoculum suspension to each well containing the this compound dilutions and the positive control well.

    • The final volume in each well will be 200 µL.

    • Incubate the plates at 35°C for 48-72 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Culture Culture Aspergillus on PDA Harvest Harvest Conidia Culture->Harvest Adjust Adjust Inoculum Concentration Harvest->Adjust Inoculation Inoculate Microtiter Plate Adjust->Inoculation Dilution Prepare Serial Dilutions of this compound Dilution->Inoculation Incubation Incubate at 35°C for 48-72h Inoculation->Incubation Read_MIC Determine MIC Incubation->Read_MIC

Workflow for MIC determination.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial inoculum.

Materials:

  • MIC plates from the previous experiment

  • Sterile PDA plates

Procedure:

  • Following the MIC determination, take a 20 µL aliquot from each well that showed no visible growth.

  • Spot the aliquot onto a fresh PDA plate.

  • Include a control by plating an aliquot from the positive control well of the MIC plate.

  • Incubate the PDA plates at 35°C for 48-72 hours, or until growth is visible in the control spot.

  • The MFC is the lowest concentration of this compound from which no fungal growth occurs on the subculture plate[5][6].

MFC_Workflow cluster_mic From MIC Assay cluster_mfc_assay MFC Assay cluster_mfc_results Results MIC_Plate MIC Plate with No Visible Growth Subculture Subculture from Wells onto PDA MIC_Plate->Subculture Incubate_PDA Incubate PDA Plates Subculture->Incubate_PDA Read_MFC Determine MFC Incubate_PDA->Read_MFC

Workflow for MFC determination.

Potential Mechanisms of Action and Signaling Pathways

The precise mechanism by which this compound may exert its antifungal effect on Aspergillus is yet to be elucidated. However, insights can be drawn from the known mechanisms of other phenolic compounds and vanillin derivatives. These compounds are known to disrupt cell membrane integrity and interfere with essential enzymatic activities[7]. Two key signaling pathways in Aspergillus that are common targets for antifungal agents are the Cell Wall Integrity (CWI) pathway and the High Osmolarity Glycerol (HOG) pathway.

The Cell Wall Integrity (CWI) Pathway

The fungal cell wall is a crucial structure for maintaining cell shape, protecting against osmotic stress, and mediating interactions with the environment. It is an attractive target for antifungal drugs as it is absent in human cells. The CWI pathway is a highly conserved signaling cascade that regulates cell wall biosynthesis and remodeling in response to stress.

CWI_Pathway Stress Cell Wall Stress (e.g., this compound) Sensors Cell Surface Sensors (Wsc1, Mid2) Stress->Sensors Rho1 Rho1 GTPase Sensors->Rho1 PkcA Protein Kinase C (PkcA) Rho1->PkcA MAPKKK Bck1 PkcA->MAPKKK MAPKK Mkk2 MAPKKK->MAPKK MAPK MpkA/Slt2 MAPKK->MAPK Transcription_Factors Transcription Factors (RlmA, Swi4/Swi6) MAPK->Transcription_Factors Response Cell Wall Synthesis Genes (e.g., β-1,3-glucan synthase) Transcription_Factors->Response

The Cell Wall Integrity (CWI) Pathway in Aspergillus.

Disruption of the CWI pathway can lead to increased sensitivity to cell wall-damaging agents and compromise the fungus's ability to survive. It is plausible that this compound could induce cell wall stress, thereby activating this pathway and potentially creating a therapeutic vulnerability.

The High Osmolarity Glycerol (HOG) Pathway

The HOG pathway is another critical MAPK cascade that enables fungi to adapt to osmotic stress. While its primary role is in osmoadaptation, it has also been implicated in responses to oxidative stress and certain antifungal drugs.

HOG_Pathway Osmotic_Stress Osmotic/Oxidative Stress (e.g., this compound) Sensor_Kinase Sensor Histidine Kinase (TcsC/Sln1) Osmotic_Stress->Sensor_Kinase Phosphorelay Ypd1 Sensor_Kinase->Phosphorelay Response_Regulator Ssk1 Phosphorelay->Response_Regulator MAPKKK Ssk2 Response_Regulator->MAPKKK MAPKK Pbs2 MAPKKK->MAPKK MAPK SakA/Hog1 MAPKK->MAPK Downstream Glycerol Synthesis & Stress Response Genes MAPK->Downstream

The High Osmolarity Glycerol (HOG) Pathway in Aspergillus.

Given that phenolic compounds can induce oxidative stress, it is conceivable that this compound could interfere with the HOG pathway, leading to an impaired stress response and increased fungal susceptibility.

Conclusion and Future Directions

This compound represents a molecule of interest for the development of new antifungal agents against Aspergillus. However, a significant lack of direct experimental data currently hinders a comprehensive assessment of its potential. This technical guide provides the necessary framework, including detailed experimental protocols and an overview of potential target pathways, to initiate a thorough investigation. Future research should prioritize determining the MIC and MFC of this compound against a panel of clinically and agriculturally relevant Aspergillus species. Subsequently, mechanistic studies should be conducted to elucidate its mode of action, focusing on its effects on the cell wall, plasma membrane, and key signaling pathways. Such data will be crucial for evaluating the therapeutic and preventative potential of this compound and its derivatives in combating Aspergillus-related challenges.

References

Ethyl Vanillate: A Technical Overview for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of its Properties, Synthesis, and Biological Activities

Ethyl vanillate, a synthetic flavoring agent, has garnered increasing interest within the scientific community for its diverse biological activities, including antioxidant, antifungal, and specific enzyme inhibition properties. This technical guide provides a comprehensive overview of this compound, with a focus on its physicochemical properties, synthesis methodologies, and relevant experimental protocols for researchers and professionals in drug development.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 617-05-0[1][2][3][4][5]
Molecular Weight 196.20 g/mol [1][2][3][4][5][6]
Molecular Formula C₁₀H₁₂O₄[2][3][5][6]
IUPAC Name ethyl 4-hydroxy-3-methoxybenzoate[5]
Synonyms Vanillic acid ethyl ester, 4-Hydroxy-3-methoxybenzoic acid ethyl ester[2][3]
Melting Point 42.0 to 48.0 °C[2]
Boiling Point 293 °C[2]
Solubility Soluble in ethanol and ether; hardly soluble in water. Soluble in DMSO (100 mg/mL)[4]

Synthesis of this compound: Experimental Protocols

Several methods for the synthesis of this compound have been reported. Below are detailed protocols derived from patented methods and research publications.

Method 1: Esterification of Vanillic Acid

This method involves the direct esterification of vanillic acid with ethanol in the presence of an acid catalyst.

Materials:

  • Vanillic acid

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve vanillic acid in an excess of absolute ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous solution with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.

  • Collect the fractions containing the pure product and evaporate the solvent to yield crystalline this compound.

Method 2: Synthesis from o-Ethoxyphenol via Reimer-Tiemann Reaction

This protocol utilizes a continuous flow microreactor for the synthesis of this compound from o-ethoxyphenol and chloroform.[7]

Materials:

  • o-Ethoxyphenol

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH)

  • Triethylamine

  • Ethanol

  • Diethyl ether

Procedure:

  • Prepare two separate solutions:

    • Solution A: Dissolve 0.05 mol of o-ethoxyphenol, a specified amount of NaOH, and triethylamine in 20 mL of ethanol.

    • Solution B: A specified amount of chloroform.

  • Set up a continuous flow microreactor system with a cross-finger type micromixer.

  • Pump both solutions into the microreactor at a controlled flow rate (e.g., 6 mL/min).

  • Maintain the reaction temperature at 55°C within the microreactor.

  • Collect the output from the reactor. The solution will turn dull-red with the formation of crystalline solids.

  • Filter the product and wash with ethanol three times.

  • Distill the filtrate under water vapor to remove any remaining oil droplets.

  • Cool the residual solution to obtain red solids and extract with diethyl ether (3x).

  • Distill the diethyl ether to obtain the crude red solid product.

  • Dissolve the crude product in hot water to separate impurities.

  • Cool the solution, filter, and dry the resulting crystals to obtain yellow crystalline this compound.[7]

Biological Activity and Experimental Assays

This compound exhibits notable antioxidant and antifungal properties. The following sections detail the experimental protocols to assess these activities.

Antioxidant Activity Assays

The antioxidant capacity of this compound can be evaluated using various established assays.

Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical, resulting in a color change from violet to yellow, which is measured spectrophotometrically.[8][9]

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a series of test tubes, add different concentrations of the this compound stock solution.

  • Add the DPPH solution to each test tube to a final volume of 2 mL.

  • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

  • A control is prepared using methanol instead of the sample solution.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction in color is proportional to the antioxidant concentration.[9][10]

Procedure:

  • Prepare the ABTS radical cation solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 50 µL of the this compound sample (at various concentrations) to 3 mL of the diluted ABTS•+ solution.

  • Incubate the mixture at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition as described for the DPPH assay.

Antifungal Activity Assay

The antifungal properties of this compound can be determined using the agar dilution method.[11]

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

  • Prepare Potato Dextrose Agar (PDA) and sterilize it by autoclaving.

  • Cool the molten PDA to approximately 45-50°C.

  • Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.02 mM to 2.5 mM).

  • Pour the agar mixtures into sterile Petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm agar disc containing the mycelium of the test fungus (e.g., Fusarium oxysporum).

  • A control plate should be prepared with the solvent alone in the PDA.

  • Incubate the plates at 30°C for 5 days.

  • Measure the radial growth of the mycelium.

  • Calculate the percentage of growth inhibition using the formula: % Inhibition = [(Diameter_control - Diameter_treatment) / Diameter_control] x 100

Signaling Pathway Involvement

Recent studies have identified this compound as an agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a non-selective cation channel involved in sensory signaling.[12][13] The activation of TRPA1 by this compound suggests a potential mechanism for its biological effects, particularly in the context of sensory neuron activation.

Ethyl_Vanillate_TRPA1_Pathway cluster_cell Sensory Neuron EV This compound TRPA1 TRPA1 Channel EV->TRPA1 activates Ca_ion Ca²⁺ TRPA1->Ca_ion influx Na_ion Na⁺ TRPA1->Na_ion influx Depolarization Membrane Depolarization Ca_ion->Depolarization Signaling Downstream Signaling Ca_ion->Signaling Na_ion->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Neurotransmitter_Release Neurotransmitter Release Action_Potential->Neurotransmitter_Release

Caption: Activation of the TRPA1 channel by this compound leading to neuronal signaling.

Applications in Drug Development

The multifaceted biological activities of this compound make it an interesting candidate for further investigation in drug development.[14] Its antioxidant properties could be relevant in conditions associated with oxidative stress. Furthermore, its ability to inhibit 17β-hydroxysteroid dehydrogenase 2 (17β-HSD2) with an IC50 of 1.3 µM suggests a potential role in modulating estrogen metabolism.[3][4][5] As a flavoring agent, it is also used to mask the unpleasant taste of active pharmaceutical ingredients, thereby improving patient compliance.[2][6]

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The detailed protocols and compiled data serve as a valuable resource for initiating further studies into the therapeutic potential of this versatile compound.

References

A Technical Guide to the Synthesis of Novel Ethyl Vanillate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of novel ethyl vanillate derivatives, a class of compounds with significant potential in drug discovery and development. This compound, a derivative of vanillin, serves as a versatile scaffold for the creation of new molecular entities with a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2] This document details various synthetic methodologies, experimental protocols, and characterization data for the preparation of ester, ether, Schiff base, and triazole derivatives of this compound.

Introduction to this compound

This compound (ethyl 4-hydroxy-3-methoxybenzoate) is a flavoring agent and a derivative of vanillic acid.[3] Its chemical structure, featuring a phenolic hydroxyl group, an ester, and a methoxy group on a benzene ring, provides multiple reactive sites for chemical modification.[3][4] This allows for the synthesis of a diverse library of derivatives with potentially enhanced pharmacological profiles. The exploration of these derivatives is a promising avenue for the development of new therapeutic agents.[5]

Synthetic Pathways and Methodologies

The synthesis of novel this compound derivatives can be broadly categorized into several key reaction types targeting its functional groups. The most common modifications involve the phenolic hydroxyl group and the aromatic ring.

A general workflow for the synthesis and characterization of these derivatives is outlined below:

Synthetic Workflow Ethyl_Vanillate This compound Starting Material Reaction Chemical Modification (Esterification, Etherification, Schiff Base Formation, etc.) Ethyl_Vanillate->Reaction Crude_Product Crude Derivative Reaction->Crude_Product Purification Purification (Column Chromatography, Recrystallization) Crude_Product->Purification Pure_Product Pure Derivative Purification->Pure_Product Characterization Structural Characterization (NMR, IR, Mass Spec) Pure_Product->Characterization Final_Compound Characterized Novel Derivative Characterization->Final_Compound

Caption: General workflow for the synthesis and characterization of novel this compound derivatives.

One common approach to modify this compound is through the derivatization of its phenolic hydroxyl group to form esters and ethers.

2.1.1. Esterification

Ester derivatives can be synthesized by reacting this compound with various carboxylic acids or their activated forms. A notable example is the synthesis of a hybrid ester molecule by condensing this compound with 4-ethoxy-3-methoxybenzoic acid.[3]

Experimental Protocol: Synthesis of 4-Ethoxy-3-methoxyethylbenzoate condensate with this compound [3]

  • Preparation of 4-Ethoxy-3-methoxybenzoic acid:

    • Vanillic acid is first subjected to esterification with ethanol and concentrated sulfuric acid.

    • The resulting this compound is then etherified using ethyl bromide in the presence of potassium carbonate and acetone to yield crude 4-ethoxy-3-methoxyethylbenzoate, which is purified by column chromatography.

    • The purified ether derivative is hydrolyzed using aqueous potassium hydroxide in ethanol, followed by acidification with concentrated hydrochloric acid to yield 4-ethoxy-3-methoxybenzoic acid.

  • Condensation Reaction:

    • To a stirred solution of this compound (1 equivalent) in dichloromethane (30 ml), add 4-ethoxy-3-methoxybenzoic acid.

    • Add N,N'-dicyclohexylcarbodiimide (DCC) as a dehydrating agent and a catalytic amount of 4-dimethylaminopyridine (DMAP) and pyridine.

    • The reaction mixture is stirred at room temperature for 4-6 hours, with completion monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is filtered through a celite bed to remove the urea byproduct.

    • The crude product is obtained by evaporating the solvent under reduced pressure.

    • Purification is achieved by column chromatography on silica gel.

The successful formation of the ester is confirmed by the disappearance of the phenolic -OH peak and the acid carbonyl peak in the IR spectrum, and the appearance of a new ester carbonyl peak.[3]

Esterification_Pathway cluster_reagents Reagents Acid 4-Ethoxy-3-methoxybenzoic acid Ester_Product Hybrid Ester Derivative Acid->Ester_Product Coupling DCC / DMAP Coupling->Ester_Product Ethyl_Vanillate This compound Ethyl_Vanillate->Ester_Product Condensation

Caption: Synthesis of a hybrid ester derivative from this compound.

2.1.2. Etherification

The synthesis of ether derivatives involves the reaction of the phenolic hydroxyl group of this compound with alkyl halides.

Experimental Protocol: Synthesis of Vanillyl Ethyl Ether [6]

  • In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add vanillyl alcohol (0.52 mol), ethanol (5.2 mol), and a cationic exchange resin such as Amberlite IR-120 (H) as a catalyst.

  • The mixture is stirred and refluxed for 3-4 hours.

  • After the reaction is complete, the mixture is filtered to recover the catalyst.

  • Ethanol is reclaimed at normal temperature, and the product is obtained by distillation under reduced pressure.

Schiff bases are synthesized by the condensation reaction between a primary amine and an aldehyde or ketone. Vanillin and its derivatives are excellent precursors for Schiff base formation.

Experimental Protocol: General Synthesis of Vanillin-Derived Schiff Bases [7][8]

  • Dissolve vanillin or a vanillin derivative in a suitable solvent such as ethanol.

  • Add a solution of the desired primary amine (e.g., substituted anilines, amino acids) drop-wise to the vanillin solution in a conical flask.[7]

  • Add a few drops of a catalyst, such as glacial acetic acid or triethylamine.[7][9]

  • The mixture is then stirred at a temperature ranging from 60-95°C for several hours.[7][8]

  • Reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with a cold solvent like ethanol, and dried.

  • The crude product can be recrystallized from a suitable solvent system (e.g., ethanol, THF).[10]

Schiff_Base_Formation Vanillin_Derivative Vanillin or This compound Derivative Schiff_Base Schiff Base Product Vanillin_Derivative->Schiff_Base Condensation Amine Primary Amine (e.g., Substituted Aniline) Amine->Schiff_Base Catalyst Acid or Base Catalyst Catalyst->Schiff_Base

Caption: General pathway for the synthesis of Schiff base derivatives.

The "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for synthesizing 1,2,3-triazole derivatives of vanillin. This involves a multi-step synthesis starting from vanillin.

Experimental Protocol: Synthesis of 2-Hydroxy-3-(1,2,3-triazolyl)propyl Vanillin Derivatives [11]

  • Synthesis of the Oxirane Intermediate:

    • Stir a mixture of vanillin (3.30 mmol) and (±)-epichlorohydrin (80.1 mmol) for 2 hours at 95°C in a round-bottomed flask.

    • Add anhydrous potassium carbonate (7.20 mmol) and continue heating and stirring at 95°C for another 22 hours.

    • Monitor the reaction completion by TLC.

    • Filter the mixture to remove residual potassium carbonate and concentrate under reduced pressure to obtain the solid oxirane intermediate.

  • Synthesis of the Azide Intermediate:

    • Prepare the azide intermediate from the oxirane through a reaction with sodium azide.

  • Cycloaddition Reaction:

    • The azide intermediate (0.230 mmol) is reacted with a terminal alkyne (e.g., 1-ethynyl-4-nitrobenzene, 0.230 mmol).

    • The reaction is carried out in the presence of sodium ascorbate (0.092 mmol) and copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.046 mmol).

    • The reaction time can vary from 2 to 30 hours depending on the substrates.

    • The resulting 1,2,3-triazole derivative is then isolated and purified.

Triazole_Synthesis Vanillin Vanillin Oxirane Oxirane Intermediate Vanillin->Oxirane Epichlorohydrin, K2CO3 Azide Azide Intermediate Oxirane->Azide NaN3 Triazole 1,2,3-Triazole Derivative Azide->Triazole Terminal Alkyne, CuSO4, Na Ascorbate

Caption: Multi-step synthesis of 1,2,3-triazole derivatives of vanillin.

Quantitative Data Summary

The following tables summarize the quantitative data for representative synthesized this compound derivatives.

Table 1: Physicochemical and Yield Data of Synthesized Derivatives

Compound TypeDerivativeMolecular FormulaYield (%)Melting Point (°C)Reference
Ester(4-ethoxycarbonyl-2-methoxyphenyl)-3-methoxy-4-pentoxybenzoateC₂₄H₃₀O₈70-80-[5]
Schiff Base4-(((4-Fluorophenyl)-imino)-methyl)-2-methoxy-6-nitrophenyl acetateC₁₆H₁₃FN₂O₅--[12]
Schiff Base2-Methoxy-6-nitro-4-(((3,4,5-trimethoxyphenyl)-imino)-methyl)-phenyl acetateC₂₀H₂₂N₂O₈--[12]
Triazole4-((1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-3-methoxybenzaldehydeC₁₇H₁₄N₄O₅71-[11]
Triazole4-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)-3-methoxybenzaldehydeC₁₇H₁₅N₃O₃84-[11]

Table 2: Spectroscopic Data of Selected Derivatives

DerivativeIR (cm⁻¹)¹H NMR (δ ppm)Mass Spec (m/z)Reference
(4-ethoxycarbonyl-2-methoxyphenyl)-3-methoxy-4-pentoxybenzoate2929, 2873 (C-H), 1732 (C=O, ester), 1597 (aromatic)3.93 (s, 6H, 2 x Ar-OCH₃), 4.08 (q, J=6.8, 13.6 Hz, 2H, -OCH₂ from ethyl bromide)397 (M+Na)⁺[5]
4-(((4-Fluorophenyl)-imino)-methyl)-2-methoxy-6-nitrophenyl acetate1658 (C=N), 1609, 1593 (aromatic), 1545, 1384 (NO₂), 1154 (C-F), 1006 (C-O)2.28 (s, 3H, CH₃), 3.83 (s, 3H, OCH₃), 7.24-7.32 (m, 4H, Ar-H), 8.05 (s, 2H, Ar-H), 8.66 (s, 1H, CH=N)332[12]
2-Methoxy-6-nitro-4-(((3,4,5-trimethoxyphenyl)-imino)-methyl)-phenyl acetate1721 (C=O), 1650 (C=N), 1596 (aromatic), 1545, 1385 (NO₂), 1005 (C-O)2.28 (s, 3H, CH₃), 3.83 (s, 12H, OCH₃), 6.63 (s, 2H, Ar-H), 8.05 (s, 2H, Ar-H), 8.66 (s, 1H, CH=N)404[12]
4-((1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-3-methoxybenzaldehyde---[11]
4-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)-3-methoxybenzaldehyde--354.15 (M+H)⁺[11]

Conclusion

This guide has provided a detailed overview of the synthesis of novel this compound derivatives, highlighting key methodologies for creating ester, ether, Schiff base, and triazole analogs. The experimental protocols and quantitative data presented serve as a valuable resource for researchers in medicinal chemistry and drug development. The versatility of the this compound scaffold, combined with efficient synthetic strategies, opens up exciting possibilities for the discovery of new therapeutic agents with diverse biological activities. Further exploration into the structure-activity relationships of these novel derivatives is warranted to fully elucidate their therapeutic potential.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Ethyl Vanillate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of ethyl vanillate (CAS 617-05-0), a key flavoring agent and antioxidant with potential applications in the pharmaceutical industry. This document outlines its fundamental chemical and physical characteristics, details the experimental protocols for their determination, and explores its known biological interactions.

Core Physicochemical Properties

This compound, the ethyl ester of vanillic acid, is a white crystalline solid. Its chemical structure and key identifiers are presented below. A summary of its quantitative physicochemical properties is provided in Table 1 for easy reference and comparison.

  • IUPAC Name: ethyl 4-hydroxy-3-methoxybenzoate

  • Synonyms: Vanillic Acid Ethyl Ester, 4-Hydroxy-3-methoxybenzoic Acid Ethyl Ester

  • Molecular Formula: C₁₀H₁₂O₄

  • Molecular Weight: 196.20 g/mol [1]

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 196.20 g/mol [1]
Appearance White to off-white crystalline powder or crystals[2]
Melting Point 39.0 - 49.0 °C[3][4]
43 - 45 °C
44.0 °C[2]
76 °C[5]
Boiling Point 292.0 °C (@ 760 mm Hg)[2]
108 - 110 °C (@ 2 mm Hg)[6]
Solubility Water: Very slightly soluble; 484.5 mg/L @ 25 °C (est.)[2]
Alcohol: Soluble[2]
DMSO: 50 mg/mL (254.84 mM)[7]
Methanol: Slightly soluble
pKa 8.36 ± 0.18 (Predicted)
LogP (o/w) 2.741 (est.)[2]
2.1 (XlogP3 est.)[2]
Vapor Pressure 0.001000 mmHg @ 25.00 °C (est.)[2]
0.00108 mmHg @ 25°C
Flash Point 122.22 °C (252.00 °F)[2]

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is critical for drug development, formulation, and quality control. The following sections detail standard experimental methodologies for key properties of this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound, while a broad range suggests the presence of impurities.[2]

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube (sealed at one end) to a height of 1-2 mm.[8]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus (e.g., Mel-Temp).[2]

  • Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute, especially near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

  • Reporting: The melting point is reported as the range T1 - T2.

Melting_Point_Determination cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Start Start Powder Finely powder This compound Start->Powder Pack Pack into capillary tube Powder->Pack Setup Place in melting point apparatus Pack->Setup Heat Heat slowly (1-2 °C/min) Setup->Heat Observe Observe melting and record T1 & T2 Heat->Observe Report Report melting point range Observe->Report End End Report->End

Caption: Workflow for Melting Point Determination.
Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound in a given solvent.[1]

Methodology:

  • Preparation: An excess amount of solid this compound is added to a flask containing a known volume of the solvent (e.g., water, buffer solution).

  • Equilibration: The flask is sealed and agitated (e.g., on a shaker) in a constant temperature bath (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.[1]

  • Phase Separation: The resulting saturated solution is separated from the undissolved solid via centrifugation or filtration (using a filter that does not adsorb the compound).[9]

  • Quantification: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as UV-Vis spectrophotometry or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1]

  • Calibration: A calibration curve is generated using standard solutions of known this compound concentrations to ensure accurate quantification.

Purity and Quantification (RP-HPLC Method)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust method for separating, identifying, and quantifying phenolic compounds like this compound in a mixture.[5]

Methodology:

  • System Setup: An HPLC system equipped with a C18 reversed-phase column, a pump, an autosampler, and a Diode-Array Detector (DAD) is used.[3]

  • Mobile Phase: A typical mobile phase consists of a gradient elution using two solvents: Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile or methanol). The gradient is optimized to achieve good separation of this compound from any impurities.[3]

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) and diluted to fall within the linear range of the calibration curve.

  • Injection and Analysis: A small volume (e.g., 10-20 µL) of the sample is injected into the HPLC system. The DAD is set to monitor at the wavelength of maximum absorbance for this compound.[3]

  • Data Analysis: The retention time is used for identification, and the peak area is used for quantification against a standard calibration curve. The purity is assessed by the percentage of the main peak area relative to the total peak area.

Purity Analysis (Gas Chromatography Method)

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) is another effective method for assessing the purity of volatile compounds like this compound.[10]

Methodology:

  • System Setup: A gas chromatograph is equipped with a suitable capillary column (e.g., DB-5MS) and an FID.[11]

  • Carrier Gas: An inert gas such as helium or nitrogen is used as the carrier gas at a constant flow rate.[12]

  • Sample Preparation: The this compound sample is dissolved in a volatile solvent (e.g., dichloromethane or acetone). An internal standard (e.g., 2-phenoxyethanol) may be added for quantitative analysis.[10][13]

  • Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the heated GC inlet, where it is vaporized.

  • Temperature Program: The column oven temperature is programmed to ramp up, allowing for the separation of components based on their boiling points and interactions with the stationary phase.[12]

  • Detection and Quantification: As components elute from the column, they are detected by the FID. The peak area is proportional to the concentration of the component, allowing for purity determination.[12]

Biological Activity and Signaling Pathways

This compound is recognized for its antioxidant properties and has been shown to interact with specific cellular signaling pathways.[14][15]

Antioxidant Mechanism

This compound functions as an antioxidant, likely through its phenolic hydroxyl group. This group can donate a hydrogen atom to scavenge free radicals, thereby neutralizing their damaging effects. Studies have shown that oral administration of this compound effectively raises antioxidant activity in plasma.[14]

TRPA1 Channel Activation

Recent research has identified ethyl vanillin (a closely related compound, often referred to as EVA in literature which can be confused with this compound) as an agonist for the Transient Receptor Potential Ankryn 1 (TRPA1) channel.[16][17] TRPA1 is a non-selective cation channel expressed in sensory neurons. Activation of this channel leads to an influx of cations (primarily Ca²⁺ and Na⁺), causing depolarization of the neuron and subsequent signaling. This pathway is involved in sensing pain, temperature, and irritants. While the primary research focuses on ethyl vanillin, the structural similarity suggests a potential for this compound to interact with similar pathways, warranting further investigation.

TRPA1_Activation cluster_membrane Cell Membrane TRPA1 TRPA1 Channel (Closed) TRPA1_Open TRPA1 Channel (Open) TRPA1->TRPA1_Open activates Ca_Influx Ca²⁺ / Na⁺ Influx TRPA1_Open->Ca_Influx allows EVA This compound (Agonist) EVA->TRPA1 binds to Depolarization Membrane Depolarization Ca_Influx->Depolarization Response Cellular Response (e.g., Neuronal Signaling) Depolarization->Response

Caption: Proposed activation of the TRPA1 channel by this compound.
Effects on Cellular Stress Pathways

In human proximal tubule (HK-2) cells, ethyl vanillin has been shown to induce cellular stress. At certain concentrations, it can diminish mitochondrial health, decrease ATP synthase expression, and inhibit glycolysis.[18] It also alters markers of mitophagy pathways (PINK1 and Parkin), which are crucial for the removal of damaged mitochondria. These findings suggest that while it has antioxidant properties, at higher concentrations or in specific cell types, it may trigger stress response pathways.[18]

Conclusion

This guide provides a detailed summary of the essential physicochemical properties of this compound, offering valuable data for researchers in drug development and related scientific fields. The standardized experimental protocols outlined herein serve as a practical reference for laboratory work. Furthermore, the exploration of its known biological activities, particularly its antioxidant capacity and interaction with the TRPA1 channel, highlights areas of interest for future pharmacological research. A thorough understanding of these fundamental properties is indispensable for the effective formulation, quality control, and application of this compound in both research and industrial settings.

References

Unveiling Ethyl Vanillate in Strawberry Metabolome: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the recent discovery of ethyl vanillate in the metabolome of the Fragaria × ananassa ‘Medallion®’ strawberry cultivar. This finding is significant as it marks the first identification of this potent aroma compound in a natural food source. This document details the analytical methodologies employed for its identification and quantification, presents the quantitative findings, and proposes a putative biosynthetic pathway.

Quantitative Data Summary

The concentration of this compound in the Medallion® 'FL 16.30-128' strawberry was determined using a robust analytical methodology. A summary of the quantitative findings is presented below. It is important to note that while a total of 131 flavor compounds were identified in the study, the comprehensive list and their concentrations are not publicly available in the reviewed literature.

CompoundConcentration Range (µg/kg)Analytical Method
This compound0.070 ± 0.0006 to 0.1372 ± 0.0014GC-MS/MS with Stable Isotope Dilution Analysis (SIDA)

Experimental Protocols

The identification and quantification of this compound in strawberries were achieved through a meticulous experimental workflow. The key protocols are detailed below.

Sample Preparation and Extraction

A liquid-liquid extraction (LLE) method was utilized to isolate volatile and semi-volatile compounds from the strawberry matrix.

  • Homogenization: Strawberry samples were homogenized to create a uniform puree.

  • Extraction Solvent: A suitable organic solvent was added to the puree to extract the flavor compounds.

  • Phase Separation: The mixture was centrifuged to separate the organic layer containing the analytes from the aqueous and solid fruit components.

  • Concentration: The organic extract was concentrated under a gentle stream of nitrogen to a final volume suitable for analysis.

Analytical Instrumentation and Conditions

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS) were the primary techniques for the identification and quantification of this compound.

  • Gas Chromatograph: An Agilent 7890B GC system (or equivalent) was used for the separation of volatile compounds.

  • Mass Spectrometer: An Agilent 7000C triple quadrupole mass spectrometer (or equivalent) was employed for detection and quantification.

  • Column: A non-polar capillary column (e.g., DB-5ms) was used for chromatographic separation.

  • Carrier Gas: Helium was used as the carrier gas at a constant flow rate.

  • Injection Mode: Splitless injection was used to maximize the transfer of analytes to the column.

  • Oven Temperature Program: A programmed temperature ramp was used to achieve optimal separation of the target analytes.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) was used for high selectivity and sensitivity in quantification. Specific precursor-to-product ion transitions for this compound were monitored.

    • Ion Source and Transfer Line Temperatures: Maintained at optimized temperatures to ensure efficient ionization and transfer of analytes.

Quantification by Stable Isotope Dilution Analysis (SIDA)

SIDA, a highly accurate quantification technique, was employed to determine the concentration of this compound.

  • Internal Standard: A known amount of a stable isotope-labeled analog of this compound (e.g., d5-ethyl vanillate) was added to the sample prior to extraction.

  • Calibration Curve: A calibration curve was generated by analyzing standards containing known concentrations of unlabeled this compound and a fixed concentration of the labeled internal standard.

  • Quantification: The concentration of this compound in the strawberry extract was determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the identification and quantification of this compound in strawberries.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_results Data Processing & Results Strawberry Strawberry Sample (Medallion®) Homogenization Homogenization Strawberry->Homogenization LLE Liquid-Liquid Extraction Homogenization->LLE Concentration Concentration of Extract LLE->Concentration GCMS GC-MS/MS Analysis Concentration->GCMS SIDA Stable Isotope Dilution Analysis GCMS->SIDA Identification Identification of This compound SIDA->Identification Quantification Quantification of This compound SIDA->Quantification

Caption: Experimental workflow for this compound analysis.

Putative Biosynthetic Pathway of this compound

While the precise biosynthetic pathway of this compound in strawberries has not been elucidated, a putative pathway can be proposed based on the well-established phenylpropanoid pathway for vanillin biosynthesis in plants.

Putative_Biosynthetic_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_vanillin_synthesis Vanillin Biosynthesis cluster_ethyl_vanillate_synthesis Putative this compound Synthesis Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid Ferulic_Acid Ferulic Acid p_Coumaric_Acid->Ferulic_Acid Vanillic_Acid Vanillic Acid Ferulic_Acid->Vanillic_Acid Multiple Steps Ethyl_Vanillate This compound Vanillic_Acid->Ethyl_Vanillate Ethanol Ethanol Ethanol->Ethyl_Vanillate Esterification

Caption: Putative biosynthetic pathway of this compound.

Methodological & Application

HPLC method for ethyl vanillate quantification

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Quantification of Ethyl Vanillate using High-Performance Liquid Chromatography (HPLC)

Introduction

This compound is a synthetic flavoring agent with a characteristic vanilla-like aroma and taste, often more intense than vanillin.[1] It is widely used in the food, beverage, and pharmaceutical industries. The accurate quantification of this compound is crucial for quality control, formulation development, and regulatory compliance. This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.

Principle

This method utilizes RP-HPLC with UV detection for the separation and quantification of this compound. The stationary phase is a non-polar C18 column, and the mobile phase is a polar mixture of an organic solvent (like acetonitrile or methanol) and an acidic aqueous solution. This compound, being a moderately polar compound, is retained on the stationary phase and then eluted by the mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The concentration of this compound is determined by comparing its peak area to that of a known standard, detected at a specific UV wavelength.

Materials and Methods

Chemicals and Reagents
  • This compound reference standard (≥98% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Acetic acid or Phosphoric acid (analytical grade)

Instrumentation
  • HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis detector.

  • A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[2]

Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and 1% aqueous acetic acid (55:45, v/v)[3]
Flow Rate 1.0 mL/min[2][3]
Injection Volume 10 µL[2]
Column Temperature Ambient or controlled at 30 °C
Detection UV at 275 nm[3]
Run Time Approximately 10 minutes

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored in a refrigerator.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation

The sample preparation procedure may vary depending on the matrix. A general procedure is outlined below:

  • Solid Samples (e.g., powders, creams): Accurately weigh a suitable amount of the homogenized sample (e.g., 1.0 g) into a centrifuge tube. Add a known volume of a suitable extraction solvent (e.g., 10 mL of methanol). The sample may require sonication for 15 minutes to ensure complete extraction of this compound.

  • Liquid Samples (e.g., vanilla extract): Dilute the sample appropriately with the mobile phase. For instance, a one-thousand-fold dilution may be necessary for vanilla extracts.[3]

  • Filtration: Centrifuge the sample extract if necessary, and filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.[5]

Method Validation Summary

The described HPLC method should be validated according to ICH guidelines or internal standard operating procedures. The following table summarizes typical validation parameters for the quantification of this compound.

Validation ParameterTypical Results
Linearity (R²) > 0.999 over a concentration range of 0.5-100 mg/L.
Accuracy (Recovery) 91.3% to 99.8%.[3]
Precision (RSD) Intra-day and inter-day precision with RSD values typically below 2%.
Limit of Detection (LOD) Can be in the range of 0.051 to 0.073 µg/mL.[6] A study on cosmetics reported an LOD of 0.2 mg/kg.
Limit of Quantification (LOQ) Typically, three times the LOD. A study on milk powder reported an LOQ of 0.21 µg/kg.[7]
System Suitability Tailing factor ≤ 2.0, Theoretical plates > 2000, RSD for replicate injections < 2.0%.

Data Presentation

Calibration Curve Data
Concentration (µg/mL)Peak Area (arbitrary units)
1Example Value
5Example Value
10Example Value
25Example Value
50Example Value
100Example Value
Sample Analysis Data
Sample IDPeak Area (arbitrary units)Calculated Concentration (µg/mL)
Sample 1Example ValueExample Value
Sample 2Example ValueExample Value
Sample 3Example ValueExample Value

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock and Working Standards) Injection Sample and Standard Injection Standard_Prep->Injection Sample_Prep Sample Preparation (Weighing, Extraction, Filtration) Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, Flow Rate) HPLC_System->Injection Data_Acquisition Chromatogram and Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration and Area Measurement Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of this compound Peak_Integration->Quantification Calibration_Curve->Quantification

Figure 1: Experimental workflow for the HPLC quantification of this compound.

hplc_method_logic Logical Relationship of HPLC Method Components Mobile_Phase Mobile Phase (Acetonitrile/Water) Pump Pump (1.0 mL/min) Mobile_Phase->Pump Injector Autosampler (10 µL injection) Pump->Injector Column C18 Column (Separation) Injector->Column Detector UV Detector (275 nm) Column->Detector Data_System Data System (Quantification) Detector->Data_System

Figure 2: Logical relationship of the key components in the HPLC method.

References

Application Note: Analysis of Ethyl Vanillate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl vanillate, the ethyl ester of vanillic acid, is a synthetic flavoring agent with a creamy, vanilla-like aroma that is more potent than vanillin. It finds extensive application in the food, beverage, and pharmaceutical industries. The accurate and sensitive quantification of this compound is crucial for quality control, formulation development, and safety assessment. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile compounds like this compound.[1] This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrumental parameters, and data analysis.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. The goal is to extract this compound and remove interfering compounds.

For Liquid Samples (e.g., Beverages, Liquid Formulations):

  • Liquid-Liquid Extraction (LLE):

    • To 10 mL of the liquid sample, add 10 mL of a suitable organic solvent such as dichloromethane or diethyl ether.[2]

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully collect the organic layer containing the extracted this compound.

    • The extraction may be repeated to improve recovery.

    • The combined organic extracts can be concentrated under a gentle stream of nitrogen if necessary.[3]

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

For Solid Samples (e.g., Powders, Food Products):

  • Solid-Phase Microextraction (SPME): This technique is particularly useful for headspace analysis of volatile and semi-volatile compounds in solid matrices.[1][4]

    • Weigh a representative portion of the homogenized solid sample into a headspace vial.

    • Seal the vial tightly with a septum cap.

    • Incubate the vial at an elevated temperature (e.g., 60-80°C) for a predetermined time to allow the volatile compounds, including this compound, to partition into the headspace.

    • Expose a SPME fiber (e.g., polydimethylsiloxane/divinylbenzene) to the headspace for a defined period to adsorb the analytes.

    • Retract the fiber and introduce it into the GC injector for thermal desorption and analysis.

General Considerations:

  • All glassware should be thoroughly cleaned and dried to prevent contamination.[2]

  • Use high-purity solvents suitable for GC-MS analysis.[5][6]

  • Samples should be filtered or centrifuged to remove any particulate matter before injection.[5][6]

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of this compound. These may need to be optimized for specific instruments and applications.

Parameter Value
Gas Chromatograph
ColumnDB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injection ModeSplitless
Injector Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temperature 100 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Electron Energy70 eV
Mass Rangem/z 40-450
Scan ModeFull Scan and/or Selected Ion Monitoring (SIM)

Data Presentation

Quantitative Data for this compound
Parameter Value Reference
Molecular Weight196.20 g/mol [7]
Molecular FormulaC₁₀H₁₂O₄[7]
CAS Number617-05-0[7]
Kovats Retention Index (non-polar column)1560 - 1589[7]
Mass Spectral Data

The mass spectrum of this compound is characterized by its molecular ion peak and several key fragment ions. Analysis can be performed in full scan mode to obtain the complete mass spectrum or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity by monitoring characteristic ions.[8]

m/z (Mass-to-Charge Ratio) Relative Abundance Proposed Fragment Ion
196Moderate[M]⁺ (Molecular Ion)
168Low[M-C₂H₄]⁺
151High[M-OC₂H₅]⁺
123Low[M-OC₂H₅-CO]⁺

Note: Relative abundances are approximate and can vary depending on the instrument and conditions.

Mandatory Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_results Results Sample Sample (Liquid or Solid) Extraction Extraction (LLE or SPME) Sample->Extraction Concentration Concentration (optional) Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution GC_Injection GC Injection Reconstitution->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Library_Search Mass Spectral Library Search Peak_Integration->Library_Search Quantification Quantification Peak_Integration->Quantification Report Final Report Library_Search->Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Mass Fragmentation Pathway of this compound

Fragmentation_Pathway parent This compound [M]⁺ m/z = 196 frag1 Loss of Ethoxy Radical (-•OC₂H₅) parent->frag1 frag2 Loss of Ethene (-C₂H₄) parent->frag2 ion1 [M-OC₂H₅]⁺ m/z = 151 frag1->ion1 frag3 Loss of CO (-CO) ion1->frag3 ion2 [M-C₂H₄]⁺ m/z = 168 frag2->ion2 ion3 [M-OC₂H₅-CO]⁺ m/z = 123 frag3->ion3

Caption: Proposed mass fragmentation pathway of this compound in EI-MS.

References

Application Notes and Protocols: Ethyl Vanillate as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl vanillate, a bio-renewable building block, as a versatile precursor in the synthesis of a wide range of organic compounds, including polymers and biologically active molecules. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and development.

Synthesis of Bio-based Polyesters

This compound and its derivatives serve as excellent monomers for the synthesis of sustainable and high-performance polyesters, offering a renewable alternative to petroleum-based plastics.

Application: Synthesis of Poly(ethylene vanillate) (PEV)

Poly(ethylene vanillate) is a bio-based polyester with thermal and mechanical properties comparable to or exceeding those of poly(ethylene terephthalate) (PET).

Reaction Scheme:

A two-step melt polycondensation method is typically employed for the synthesis of PEV from a vanillic acid-derived monomer.

PEV_Synthesis Vanillic_Acid Vanillic Acid Monomer 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid Vanillic_Acid->Monomer Williamson Ether Synthesis (2-chloro-1-ethanol, NaOH) PEV Poly(ethylene vanillate) (PEV) Monomer->PEV Melt Polycondensation (Catalyst, Heat, Vacuum)

Caption: Synthesis of Poly(ethylene vanillate) (PEV).

Quantitative Data for PEV Synthesis:

CatalystIntrinsic Viscosity (dL/g)Tg (°C)Tm (°C)
Ti(OBu)40.3475261
Sb2O30.38--

Experimental Protocol: Synthesis of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid

  • Dissolve 16.0 g (0.095 mol) of vanillic acid and 2.85 g (0.019 mol) of sodium iodide in an aqueous solution of sodium hydroxide (15.2 g in 70 mL of water).

  • Add 11.49 g (0.14 mol) of 2-chloro-1-ethanol dissolved in 140 mL of ethanol dropwise at 100 °C.

  • Reflux the reaction mixture, adding 3.8 g of 2-chloro-1-ethanol every 24 hours for 4 days.

  • Concentrate the reaction mixture and dissolve the residue in water.

  • Purify the product by recrystallization.

Experimental Protocol: Synthesis of Poly(ethylene vanillate) (PEV)

  • In a glass batch reactor, add 8 g of 4-(2-hydroxyethoxy)-3-methoxybenzoic acid and 400 ppm of Ti(OBu)4 or Sb2O3 catalyst.

  • Evacuate the reactor and fill it with nitrogen several times to remove oxygen.

  • Heat the mixture at 190 °C under an argon flow (50 mL/min) for 2 hours (esterification step).

  • Gradually apply a vacuum (5.0 Pa) over 15 minutes while increasing the temperature to 240 °C and the stirring speed from 350 rpm to 720 rpm.

  • Continue the reaction at 240 °C for 2 hours.

  • Increase the temperature to 250 °C for 1 hour, and then to 260 °C for another hour.

  • After cooling, mill the polyester and wash it with methanol.

  • For solid-state polymerization (SSP), heat the milled polymer under vacuum for 5 hours at temperatures gradually increasing from 230 °C to 255 °C.[1]

Synthesis of Schiff Bases with Biological Activity

This compound and its aldehyde analogue, ethyl vanillin, are valuable precursors for the synthesis of Schiff bases, a class of compounds known for their wide range of biological activities, including antimicrobial and anticancer properties.

Application: Synthesis of Antimicrobial Schiff Bases

The condensation of ethyl vanillin with various primary amines yields Schiff bases with potential as antimicrobial agents.

Reaction Scheme:

Schiff_Base_Synthesis Ethyl_Vanillin Ethyl Vanillin Schiff_Base Schiff Base Ethyl_Vanillin->Schiff_Base Primary_Amine Primary Amine (R-NH2) Primary_Amine->Schiff_Base Condensation (Ethanol, Reflux)

Caption: General synthesis of Schiff bases from ethyl vanillin.

Quantitative Data for Schiff Base Synthesis:

AmineProductYield (%)M.p. (°C)
AnilineN-(4-hydroxy-3-ethoxybenzylidene)aniline85118-120
p-ToluidineN-(4-hydroxy-3-ethoxybenzylidene)-4-methylaniline88135-137
p-AnisidineN-(4-hydroxy-3-ethoxybenzylidene)-4-methoxyaniline92148-150

Experimental Protocol: General Synthesis of Schiff Bases from Ethyl Vanillin

  • Dissolve 0.01 moles of ethyl vanillin in 20 mL of warm anhydrous ethanol.

  • To the cooled solution, add a solution of 0.01 moles of the desired aromatic amine in 20-40 mL of anhydrous ethanol dropwise.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Collect the formed crystals by filtration, wash with a small amount of methanol, and dry.

  • Recrystallize the product from a suitable solvent if necessary.

This compound Derivatives in Drug Development

Derivatives of this compound have shown promise in drug development due to their diverse biological activities, including enzyme inhibition and the induction of cellular stress pathways in cancer cells.

Application 1: Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2)

This compound has been identified as an inhibitor of 17β-HSD2, an enzyme implicated in osteoporosis.[2] Inhibition of this enzyme can increase local concentrations of estradiol and testosterone in bone tissue, offering a potential therapeutic strategy.

Mechanism of Action:

This compound acts as a competitive inhibitor of 17β-HSD2, binding to the active site of the enzyme and preventing the conversion of estradiol to the less active estrone.

HSD2_Inhibition Estradiol Estradiol (Active) HSD2 17β-HSD2 Estradiol->HSD2 Estrone Estrone (Inactive) HSD2->Estrone Catalysis Ethyl_Vanillate This compound Ethyl_Vanillate->HSD2 Inhibition (IC50 = 1.3 µM)

Caption: Inhibition of 17β-HSD2 by this compound.

Application 2: Induction of Cellular Stress in Cancer Cells

Recent studies have shown that ethyl vanillin can induce cellular stress responses, including endoplasmic reticulum (ER) stress and mitophagy, in cancer cells, leading to decreased cell viability.[3][4] This suggests a potential application of this compound derivatives as anticancer agents.

Signaling Pathway: Ethyl Vanillin-Induced Cellular Stress

Ethyl vanillin has been shown to impact mitochondrial health and induce ER stress, leading to the activation of autophagy and potentially apoptosis. Specifically, it leads to a decrease in the expression of PINK1, a key regulator of mitophagy.[3][4]

Cellular_Stress_Pathway cluster_Mitochondrion Mitochondrion cluster_ER Endoplasmic Reticulum Mitochondrial_Health Mitochondrial Health PINK1 PINK1 Expression Mitochondrial_Health->PINK1 Regulates Autophagy Autophagy Activation (LC3B-II Increase) PINK1->Autophagy Inhibits Mitophagy ER_Stress ER Stress CHOP CHOP Expression ER_Stress->CHOP Increases Cell_Viability Decreased Cell Viability CHOP->Cell_Viability Contributes to Ethyl_Vanillin Ethyl Vanillin Ethyl_Vanillin->Mitochondrial_Health Decreases Ethyl_Vanillin->ER_Stress Induces Autophagy->Cell_Viability Contributes to

Caption: Ethyl vanillin-induced cellular stress pathways.

Experimental Protocol: Cell Viability Assay

  • Culture human proximal tubule cells (HK-2) in appropriate cell culture medium.

  • Expose the cells to varying concentrations of ethyl vanillin (e.g., 0-1000 µM) for 24 or 48 hours.

  • Assess cell viability using a standard method such as the MTT assay or Trypan Blue exclusion.

  • Measure mitochondrial health using assays such as the Seahorse XF Cell Mito Stress Test.[3][4]

  • Analyze the expression of key proteins in the ER stress and autophagy pathways (e.g., CHOP, LC3B, PINK1) by Western blotting.[3][4]

References

Application Notes and Protocols for Ethyl Vanillate as a Masking Agent in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl vanillate as a taste-masking agent in pharmaceutical formulations. This document includes its mechanism of action, detailed experimental protocols for evaluating its efficacy, and guidance on assessing its impact on drug product performance.

Introduction to this compound in Taste Masking

Many active pharmaceutical ingredients (APIs) exhibit a bitter or otherwise unpalatable taste, which can be a significant barrier to patient compliance, particularly in pediatric and geriatric populations. Effective taste masking is therefore a critical aspect of formulation development for oral dosage forms. This compound, a synthetic flavoring agent with a strong, pleasant vanilla-like aroma, is utilized in the pharmaceutical industry to mask the undesirable taste of APIs. Its favorable sensory attributes and potential to interact with taste receptors make it a valuable excipient for improving the palatability of oral medicines. While often used interchangeably with vanillin, this compound possesses a more potent flavor profile.[1]

Mechanism of Action

The primary mechanism by which this compound masks bitter tastes is through flavor overshadowing , where its strong and pleasant vanilla flavor and aroma overwhelm the perception of the bitter taste of the API.

Additionally, emerging research on the closely related compound, vanillin, suggests a more direct interaction with the bitter taste signaling pathway. It is hypothesized that this compound may act similarly. The bitter taste is mediated by a family of G-protein coupled receptors (GPCRs) known as TAS2Rs. When a bitter compound binds to a TAS2R, it initiates a downstream signaling cascade, leading to the perception of bitterness. Vanillin has been shown to activate specific human bitter taste receptors, namely TAS2R14, TAS2R20, and TAS2R39.[2][3][4] This suggests that this compound might act as a partial agonist or antagonist at these receptors, modulating the bitter taste signal. It is also believed that vanillin and this compound can interact with the taste receptors for certain bitter amino acids, thereby reducing their bitter perception.[1]

Signaling Pathway of Bitter Taste Perception

The following diagram illustrates the generalized signaling pathway for bitter taste transduction, which may be modulated by agents like this compound.

Bitter_Taste_Signaling_Pathway cluster_0 cluster_1 Taste Receptor Cell cluster_2 Bitter_Molecule Bitter API TAS2R TAS2R (Bitter Taste Receptor) Bitter_Molecule->TAS2R Binds to Ethyl_Vanillate This compound Ethyl_Vanillate->TAS2R May interact with (Modulates signal) G_Protein G-protein (Gustducin) TAS2R->G_Protein Activates PLCb2 Phospholipase C β2 (PLCβ2) G_Protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_Release Ca²⁺ Release ER->Ca_Release TRPM5 TRPM5 Channel Ca_Release->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Brain Brain (Perception of Bitterness) Neurotransmitter->Brain Signal to

Bitter Taste Transduction Pathway

Data Presentation: Evaluating Taste-Masking Efficacy

Quantitative assessment of taste-masking efficacy is crucial for formulation development. The following tables provide templates for presenting data from sensory panel evaluations and electronic tongue analysis.

Disclaimer: The following data are illustrative examples to demonstrate data presentation and are not derived from actual experimental results for this compound, due to the limited availability of such specific quantitative data in public literature.

Table 1: Human Sensory Panel Evaluation of Bitterness Intensity

This table summarizes the mean bitterness scores of a bitter API (e.g., Ibuprofen) in an oral suspension with and without this compound, as rated by a trained sensory panel.

FormulationThis compound Concentration (% w/v)Mean Bitterness Score* (± SD)
API Control04.2 ± 0.5
Formulation A0.13.1 ± 0.6
Formulation B0.22.0 ± 0.4
Formulation C0.51.1 ± 0.3
Placebo00.2 ± 0.1

*Bitterness Score on a 5-point scale: 0 = Not bitter, 1 = Slightly bitter, 2 = Moderately bitter, 3 = Bitter, 4 = Very bitter, 5 = Extremely bitter.

Table 2: Electronic Tongue Analysis of Bitterness

This table presents data from an electronic tongue, showing the "bitterness value" or "taste distance" of formulations from a tasteless reference (e.g., deionized water). A smaller value indicates better taste masking.

FormulationThis compound Concentration (% w/v)Electronic Tongue Bitterness Value* (± SD)
API Control015.8 ± 1.2
Formulation A0.110.5 ± 0.9
Formulation B0.26.2 ± 0.7
Formulation C0.52.9 ± 0.5
Placebo01.5 ± 0.3

*The "Bitterness Value" is a unitless measure derived from the sensor array response, where a higher value corresponds to a more intense bitter taste.

Table 3: In Vitro Drug Release Profile

This table shows the cumulative percentage of a bitter API (e.g., Ibuprofen) released over time from an oral suspension in simulated gastric fluid (pH 1.2).

Time (minutes)API Control (% Released ± SD)Formulation with 0.5% this compound (% Released ± SD)
535.2 ± 2.134.8 ± 2.5
1578.9 ± 3.577.5 ± 3.1
3095.1 ± 2.894.2 ± 2.9
4598.6 ± 1.998.1 ± 2.0
6099.2 ± 1.599.0 ± 1.7

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound as a taste-masking agent.

Protocol for Human Sensory Panel Evaluation

This protocol outlines the methodology for a trained human taste panel to assess the bitterness of a pharmaceutical formulation.

Sensory_Panel_Workflow cluster_0 Preparation cluster_1 Evaluation Session cluster_2 Data Analysis P1 Recruit & Train Panelists (10-15 healthy adults) P2 Prepare Samples: - API Control - Formulations with this compound - Placebo P3 Prepare Reference Standards (e.g., Quinine solutions of varying concentrations) E1 Panelist rinses mouth with purified water E2 Panelist tastes a sample (randomized order) for a defined time (e.g., 10-30s) E1->E2 Repeat for all samples E3 Panelist expectorates and rates bitterness on a predefined scale E2->E3 Repeat for all samples E4 Panelist rinses mouth thoroughly and waits for a defined period E3->E4 Repeat for all samples E4->E1 Repeat for all samples D1 Collect and compile bitterness scores D2 Perform statistical analysis (e.g., ANOVA, t-test) D1->D2 D3 Generate mean scores and standard deviations D2->D3

Workflow for Sensory Panel Evaluation

Methodology:

  • Panelist Selection and Training:

    • Recruit 10-15 healthy, non-smoking adult volunteers.

    • Screen panelists for their ability to detect and scale the intensity of the five basic tastes (sweet, sour, salty, bitter, umami) using standard solutions.

    • Train panelists to rate the bitterness intensity of a model bitter compound (e.g., quinine hydrochloride) at various concentrations using a structured scale (e.g., a 5- or 10-point scale).

  • Sample Preparation:

    • Prepare the test formulations: an oral suspension of the bitter API without this compound (API Control), formulations with varying concentrations of this compound, and a placebo formulation without the API.

    • Ensure all samples are at a consistent temperature (e.g., room temperature) before evaluation.

  • Taste Evaluation Procedure:

    • Provide panelists with a comfortable and odor-free environment.

    • Instruct panelists to rinse their mouths with purified water before tasting each sample.

    • Present the samples in a randomized and blinded manner.

    • Instruct panelists to take a specific volume of the sample (e.g., 5 mL) into their mouths, hold and swirl it for a defined period (e.g., 10-30 seconds), and then expectorate.

    • Panelists then rate the perceived bitterness intensity on the established scale.

    • A mandatory waiting period with mouth rinsing between samples is required to prevent taste fatigue and carry-over effects.

  • Data Analysis:

    • Collect the bitterness scores from all panelists for each formulation.

    • Calculate the mean bitterness score and standard deviation for each formulation.

    • Use appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine if there are significant differences in bitterness between the control and the this compound-containing formulations.

Protocol for Electronic Tongue Analysis

This protocol describes the use of a potentiometric electronic tongue to quantitatively assess the bitterness of pharmaceutical formulations.

ETongue_Workflow cluster_0 Setup & Calibration cluster_1 Sample Measurement cluster_2 Data Processing S1 Condition and calibrate the sensor array according to manufacturer's instructions S2 Prepare standard solutions of a bitter compound (e.g., quinine) at various concentrations S1->S2 S3 Generate a calibration curve or model to correlate sensor response to bitterness intensity S2->S3 M1 Prepare liquid samples of API control, formulations, and placebo M2 Immerse the sensor array in the sample for a defined time (e.g., 120s) M1->M2 Repeat for all samples M3 Record the potentiometric response of each sensor M2->M3 Repeat for all samples M4 Rinse the sensor array with purified water between measurements M3->M4 Repeat for all samples M4->M2 Repeat for all samples P1 Collect sensor data for all samples P2 Use pattern recognition software (e.g., Principal Component Analysis - PCA) to visualize taste profiles P1->P2 P3 Calculate 'bitterness value' or 'taste distance' from placebo P2->P3

Workflow for Electronic Tongue Analysis

Methodology:

  • Instrument Setup and Calibration:

    • Condition the electronic tongue's sensor array according to the manufacturer's protocol. This typically involves soaking the sensors in a standard solution.

    • Calibrate the sensors using a set of standard taste solutions (e.g., solutions of quinine for bitterness, sucrose for sweetness, etc.) to ensure the instrument is functioning correctly.

  • Sample Preparation:

    • Prepare aqueous solutions or suspensions of the API control, the formulations containing this compound, and the placebo. The concentration should be relevant to the in-mouth concentration during administration.

    • Ensure all samples are at a consistent temperature and pH, as these can affect sensor readings.

  • Measurement Procedure:

    • The autosampler of the electronic tongue immerses the sensor array into each sample for a specified duration (e.g., 120 seconds) to allow the sensor response to stabilize.

    • The potential difference between each sensor and a reference electrode is recorded.

    • Between each sample measurement, the sensor array is automatically rinsed with purified water to remove any residue.

    • Each sample should be measured in triplicate to ensure reproducibility.

  • Data Analysis:

    • The multivariate data from the sensor array is processed using statistical software, often employing Principal Component Analysis (PCA).

    • PCA is used to create a "taste map" that visually represents the differences in the taste profiles of the samples.

    • The distance between the API-containing formulations and the placebo on the PCA plot can be quantified as a "taste distance" or "bitterness value," with a smaller distance indicating more effective taste masking.

Protocol for In Vitro Drug Release Study

This protocol details a standard method for assessing the dissolution of an API from an oral suspension to ensure that the taste-masking agent does not adversely affect drug release and bioavailability.

Dissolution_Workflow cluster_0 Preparation cluster_1 Dissolution Testing cluster_2 Analysis P1 Prepare dissolution medium (e.g., 0.1 N HCl to simulate gastric fluid) P2 Set up USP Apparatus II (Paddle) at specified temperature (37°C) and rotation speed (50 rpm) T1 Introduce a known quantity of the formulation into the dissolution vessel T2 Withdraw aliquots of the medium at predefined time points (e.g., 5, 15, 30, 45, 60 mins) T1->T2 Repeat at intervals T3 Replace withdrawn volume with fresh, pre-warmed medium T2->T3 Repeat at intervals T4 Filter the collected samples T3->T4 Repeat at intervals T4->T2 Repeat at intervals A1 Analyze the concentration of the API in each sample using a validated analytical method (e.g., HPLC, UV-Vis) A2 Calculate the cumulative percentage of drug released at each time point A1->A2 A3 Plot the dissolution profile (% drug released vs. time) A2->A3

Workflow for In Vitro Drug Release Study

Methodology:

  • Apparatus and Media:

    • Use a USP Apparatus II (paddle method) or Apparatus I (basket method), depending on the dosage form. For oral suspensions, the paddle apparatus is common.

    • The dissolution medium should be selected to be biorelevant. For immediate-release oral formulations, a common medium is 0.1 N hydrochloric acid (pH 1.2) to simulate gastric fluid.

    • Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.

  • Procedure:

    • Add a specified volume (e.g., 900 mL) of the dissolution medium to each vessel and allow it to equilibrate to the target temperature.

    • Introduce a accurately measured amount of the oral suspension into each vessel.

    • Begin paddle rotation at a specified speed (e.g., 50 rpm).

    • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample aliquot (e.g., 5 mL) from each vessel.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

    • Filter the samples promptly to prevent further dissolution.

  • Analysis:

    • Analyze the concentration of the dissolved API in each filtered sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

    • Calculate the cumulative percentage of the API released at each time point, correcting for the drug removed in previous samples.

    • Plot the percentage of drug released versus time to generate a dissolution profile.

    • Compare the dissolution profiles of the formulation with and without this compound to assess any significant impact on drug release. The similarity factor (f2) can be used for a quantitative comparison.

Conclusion

This compound is a promising excipient for taste masking in pharmaceutical formulations, primarily through flavor overshadowing and potentially through interaction with bitter taste receptors. The protocols provided in these application notes offer a systematic approach to evaluating its taste-masking efficacy and its impact on drug product performance. While publicly available quantitative data on this compound's taste-masking performance is limited, the methodologies described herein provide a robust framework for researchers and formulation scientists to generate such data and optimize the palatability of oral drug products.

References

Application Note: Headspace Solid-Phase Microextraction (HS-SPME) for the Detection of Ethyl Vanillate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl vanillate is a phenolic compound used as a flavoring agent and is of significant interest in the food, beverage, and pharmaceutical industries. Accurate and sensitive detection is crucial for quality control and research. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust, solvent-free method for the extraction and quantification of volatile and semi-volatile compounds like this compound from various sample matrices.[1][2][3] This application note provides a detailed protocol for the analysis of this compound using HS-SPME-GC-MS.

Principle of HS-SPME

HS-SPME is an equilibrium-based extraction technique.[4] A fused-silica fiber coated with a stationary phase is exposed to the headspace (the gas phase above the sample) in a sealed vial.[4] Volatile and semi-volatile analytes, such as this compound, partition from the sample matrix into the headspace and then adsorb or absorb onto the fiber coating.[1][4] The fiber is then withdrawn and inserted into the hot injection port of a gas chromatograph, where the analytes are thermally desorbed for separation and detection.[4][5]

Experimental Protocols

This section details the methodology for the determination of this compound using HS-SPME-GC-MS. The protocol is based on established methods for similar compounds like vanillin and ethyl vanillin.[6][7]

1. Materials and Reagents

  • SPME Fiber Assembly: A Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) fiber is recommended for its effectiveness in extracting polar semi-volatile compounds.[6][7] A fiber with a 50/30 μm DVB/Carboxen on PDMS coating can also be effective for a broad range of flavor compounds.[5][8][9]

  • SPME Holder: Manual or autosampler-compatible holder.

  • GC-MS System: A Gas Chromatograph equipped with a Mass Spectrometer and a split/splitless injector.

  • Vials: 20 mL amber glass headspace vials with PTFE/silicone septa screw caps.

  • Standards: this compound (analytical standard grade), internal standard (e.g., Toluene-d8).

  • Reagents: Sodium chloride (NaCl), deionized water.

2. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with deionized water.

  • Internal Standard (ISTD) Solution: Prepare a 10 µg/mL solution of Toluene-d8 in methanol.

3. Sample Preparation

  • Accurately weigh or pipette 5 g (or 5 mL) of the sample into a 20 mL headspace vial.

  • For solid samples, add 5 mL of deionized water to create a slurry.

  • Add 1 g of NaCl to the vial. Salting out increases the ionic strength of the sample, which can enhance the release of volatile compounds into the headspace.[4]

  • Spike the vial with a known amount of the internal standard solution.

  • Immediately seal the vial with the screw cap.

4. HS-SPME Procedure

  • Fiber Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions by inserting it into the GC inlet at a high temperature (e.g., 260°C) for 30-60 minutes.

  • Incubation/Equilibration: Place the sealed vial in an autosampler tray or a heating block with agitation. Incubate the sample at a controlled temperature (e.g., 70-80°C) for a set time (e.g., 30-60 minutes) to allow the analytes to reach equilibrium between the sample and the headspace.[2][10]

  • Extraction: After incubation, expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature with continued agitation.[10]

  • Desorption: Retract the fiber into the needle and immediately transfer it to the GC injection port. Desorb the analytes from the fiber at a high temperature (e.g., 260°C) for a sufficient time (e.g., 5 minutes) in splitless mode.[6][7]

5. GC-MS Analysis

  • GC Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 260°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Hold: Hold at 250°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • SIM Ions for this compound (C9H10O4): Target ions would likely include m/z 194 (Molecular Ion), 165, 151, and 123. These would need to be confirmed experimentally. For ethyl vanillin, characteristic ions are used for detection.[6]

Method Validation and Data Presentation

Method validation should be performed to ensure accuracy and reliability. Key parameters for a similar compound, ethyl vanillin, are presented below as a reference.

Table 1: Method Validation Parameters for Ethyl Vanillin Detection by HS-SPME-GC-MS. Data is representative of methods for closely related analytes and should be determined specifically for this compound.

ParameterResultReference
Limit of Detection (LOD)0.05 mg/kg[6][7]
Limit of Quantification (LOQ)0.15 mg/kgDerived from typical LOD/LOQ ratios
Linearity (R²)> 0.99[10]
Recovery90.0% - 100%[6][7]
Precision (RSD %)1.9% - 5.1%[6][7]

Visualizations

HS-SPME-GC-MS Experimental Workflow

HS_SPME_Workflow HS-SPME-GC-MS Experimental Workflow for this compound Detection cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing (5g in 20mL vial) Salting Add NaCl (Salting Out) Sample->Salting ISTD Add Internal Standard Salting->ISTD Seal Seal Vial ISTD->Seal Incubate Incubation & Equilibration (e.g., 70°C, 30 min) Seal->Incubate Extract Headspace Extraction (Expose Fiber) Incubate->Extract Desorb Thermal Desorption in GC Inlet (260°C) Extract->Desorb Separate GC Separation (DB-5MS Column) Desorb->Separate Detect MS Detection (EI, SIM/Scan) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for this compound analysis using HS-SPME-GC-MS.

Key Parameter Optimization for HS-SPME

Parameter_Optimization Key Parameters for HS-SPME Method Optimization cluster_fiber Fiber Selection cluster_extraction Extraction Conditions cluster_sample Sample Conditions cluster_desorption Desorption center HS-SPME Optimization FiberType Fiber Coating (e.g., DVB/PDMS) center->FiberType Ext_Temp Extraction Temperature center->Ext_Temp Ext_Time Extraction Time center->Ext_Time Agitation Agitation Speed center->Agitation Sample_Vol Sample Volume/ Weight center->Sample_Vol Salt Salt Concentration (NaCl) center->Salt pH Sample pH center->pH Des_Temp Desorption Temperature center->Des_Temp Des_Time Desorption Time center->Des_Time

Caption: Critical parameters requiring optimization for the HS-SPME method.

References

Application Notes and Protocols: Microfluidic Synthesis of Ethyl Vanillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of ethyl vanillin utilizing microfluidic techniques. The use of continuous flow microreactors offers significant advantages over traditional batch synthesis, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and higher yields.

Introduction

Ethyl vanillin is a synthetic flavoring agent widely used in the food, beverage, and pharmaceutical industries. It possesses a stronger vanilla flavor than vanillin itself. Microfluidic technology provides a novel and efficient method for the synthesis of organic compounds like ethyl vanillin.[1] This approach allows for precise control over reaction time and temperature, leading to a high rate of mass transfer and a significant reduction in reagent consumption.[1]

The synthesis of ethyl vanillin via microfluidics can be achieved through the Reimer-Tiemann reaction.[1][2] This reaction involves the ortho-formylation of a phenol, in this case, the reaction of o-ethoxyphenol with chloroform in the presence of a strong base and a phase-transfer catalyst.[1][2]

Quantitative Data Summary

The following table summarizes the optimized reaction conditions and corresponding yield for the synthesis of ethyl vanillin using a continuous flow microfluidic device as reported in the literature.[1][2]

ParameterOptimized Value
Reactants o-Ethoxyphenol, Chloroform
Catalyst Triethylamine (Phase-transfer catalyst)
Base Sodium Hydroxide (NaOH)
Solvent 95% Ethanol
Molar Ratio (o-ethoxyphenol:chloroform:NaOH:triethylamine) 1 : 1.2 : 4.0 : 0.025
Reaction Temperature 55°C
Flow Rate 6 mL/min
Yield 82.3%

Experimental Protocols

This section details the protocol for the microfluidic synthesis of ethyl vanillin based on the Reimer-Tiemann reaction.[1]

Materials and Reagents
  • o-Ethoxyphenol (AR, ≥90%)

  • Chloroform

  • Sodium Hydroxide (NaOH)

  • Triethylamine (AR, ≥96%)

  • Ethanol (95%)

  • Diethyl Ether

  • Sulfuric Acid

  • Microfluidic Device (e.g., CMPR-T1)

  • Micro Mixer (e.g., SIMM-V2)

  • Syringe Pumps

  • Double-pipe heat exchanger

  • Temperature Sensor

  • Back-pressure regulator

Solution Preparation
  • Solution A (Organic Phase): In a conical flask, dissolve 0.05 mol of o-ethoxyphenol and a specified amount of triethylamine in 20 mL of 95% ethanol with stirring.[1]

  • Solution B (Aqueous Phase): In a separate conical flask, prepare a solution of sodium hydroxide in water.

  • Chloroform Stream: Chloroform is used as a separate stream.[1]

Note: The original literature mentions adding NaOH and triethylamine to the o-ethoxyphenol and ethanol mixture. However, for a microfluidic setup, it is common to have separate aqueous and organic streams.

Microfluidic Synthesis Procedure
  • System Setup: Assemble the microfluidic system as depicted in the workflow diagram below. This includes priming the syringe pumps with the prepared solutions and ensuring all connections are secure. The microreactor is placed in a heating module to maintain the desired reaction temperature.

  • Pumping and Mixing: Set the flow rates of the syringe pumps to achieve the optimized molar ratios and a total flow rate of 6 mL/min.[1] The reactant streams are pumped into a micro-mixer to ensure efficient mixing before entering the heated reaction zone.

  • Reaction: The mixed stream flows through the microreactor, which is maintained at a constant temperature of 55°C.[1] The residence time in the reactor is determined by the reactor volume and the total flow rate.

  • Quenching and Collection: The output from the microreactor is collected in a flask containing a suitable quenching agent (e.g., a dilute acid to neutralize the excess base).

  • Work-up and Purification: The collected reaction mixture is then subjected to standard extraction and purification procedures. This may involve extraction with an organic solvent like diethyl ether, followed by washing, drying, and solvent evaporation to isolate the crude ethyl vanillin. Further purification can be achieved by crystallization or chromatography.

Visualizations

Reaction Pathway

G Reimer-Tiemann Reaction for Ethyl Vanillin Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Product o_ethoxyphenol o-Ethoxyphenol ethyl_vanillin Ethyl Vanillin o_ethoxyphenol->ethyl_vanillin + Chloroform chloroform Chloroform chloroform->ethyl_vanillin NaOH NaOH (Base) NaOH->ethyl_vanillin catalyst Triethylamine (Catalyst) catalyst->ethyl_vanillin temp 55°C temp->ethyl_vanillin

Caption: Reimer-Tiemann reaction pathway for the synthesis of ethyl vanillin.

Experimental Workflow

G Microfluidic Synthesis Workflow cluster_input Input Solutions cluster_process Microfluidic Process cluster_output Output & Purification A Solution A: o-Ethoxyphenol, Triethylamine, Ethanol pumpA Syringe Pump A A->pumpA B Solution B: Chloroform pumpB Syringe Pump B B->pumpB C Solution C: NaOH (aq) pumpC Syringe Pump C C->pumpC mixer Micro-Mixer pumpA->mixer pumpB->mixer pumpC->mixer reactor Heated Microreactor (55°C) mixer->reactor Flow Rate: 6 mL/min collection Product Collection & Quenching reactor->collection workup Extraction & Purification collection->workup product Pure Ethyl Vanillin workup->product

Caption: Experimental workflow for the microfluidic synthesis of ethyl vanillin.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Ethyl Vanillate Crystal Morphology with PVP

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the crystal morphology of ethyl vanillate. This resource is designed for researchers, scientists, and drug development professionals who are looking to improve the physical properties of this compound crystals for enhanced downstream processing and formulation. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data on the use of polyvinylpyrrolidone (PVP) as a crystal habit modifier.

Introduction

This compound, a widely used compound in the pharmaceutical, food, and fragrance industries, often crystallizes into a thin, plate-like morphology. This crystal habit can lead to challenges in filtration, drying, and flowability, impacting the efficiency of manufacturing processes. The addition of a polymeric additive, such as polyvinylpyrrolidone (PVP), has been shown to effectively modify the crystal habit of this compound from an undesirable plate-like form to a more favorable block-like shape. This modification is achieved through the preferential adsorption of PVP onto specific crystal faces, thereby inhibiting their growth and altering the overall crystal morphology.[1]

This guide provides the necessary information to successfully implement this technique in your laboratory.

Experimental Protocols

Detailed Methodology for Cooling Crystallization of this compound with PVP

This protocol outlines the cooling crystallization of this compound from an ethanol-water solution with the addition of PVP to improve crystal morphology.

Materials:

  • This compound (solute)

  • Ethanol (solvent)

  • Deionized Water (anti-solvent)

  • Polyvinylpyrrolidone (PVP) (additive, e.g., PVP K30)

Equipment:

  • Jacketed glass crystallizer with overhead stirrer

  • Temperature control unit (circulating water bath)

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Drying oven

  • Microscope for crystal morphology observation

Procedure:

  • Solution Preparation:

    • Prepare a saturated solution of this compound in a 50% (v/v) ethanol-water mixture at a specific temperature (e.g., 40°C). The exact concentration will depend on the solubility of this compound at that temperature.

    • In a separate container, dissolve the desired amount of PVP in the 50% ethanol-water solvent. PVP concentrations can be varied (e.g., 0.05 g/L, 0.1 g/L, 0.2 g/L) to study its effect.

    • Add the PVP solution to the saturated this compound solution and stir until homogeneous.

  • Crystallization:

    • Transfer the solution to the jacketed glass crystallizer.

    • Set the initial temperature of the circulating water bath to the saturation temperature (e.g., 40°C) and allow the system to equilibrate.

    • Begin controlled cooling of the solution. A typical cooling rate is 0.1°C/min.

    • Maintain constant stirring throughout the crystallization process to ensure a uniform suspension.

  • Crystal Harvesting and Drying:

    • Once the final temperature is reached (e.g., 10°C) and crystallization appears complete, stop the cooling and stirring.

    • Filter the crystal slurry using a Buchner funnel under vacuum.

    • Wash the collected crystals with a small amount of cold ethanol-water mixture to remove any residual mother liquor.

    • Dry the crystals in an oven at a suitable temperature (e.g., 50°C) until a constant weight is achieved.

  • Analysis:

    • Observe the crystal morphology using a microscope.

    • Characterize the crystals using techniques such as X-ray powder diffraction (XRPD) to confirm the crystalline form.

Data Presentation

Table 1: Effect of PVP Concentration on this compound Crystal Habit
PVP Concentration (g/L)Predominant Crystal HabitObservations
0 (Control)Thin, plate-likeHigh degree of aggregation observed.
0.05Mixed: plate-like and small block-likeReduction in aggregation compared to control.
0.1Block-likeSignificant improvement in crystal shape, more uniform size distribution.
0.2Block-likeWell-defined block-like crystals with minimal aggregation.

Note: The data presented here is a qualitative summary based on available literature. Quantitative data on aspect ratio changes should be determined experimentally.

Table 2: Influence of PVP Molecular Weight on Crystal Morphology Modification
PVP Molecular Weight ( g/mol )Effectiveness in Modifying Crystal HabitGeneral Observation
Low (e.g., ~10,000)Less effectiveSome modification observed, but plate-like crystals may still be present.
Medium (e.g., ~40,000 - PVP K30)EffectiveConsistently produces more block-like crystals.
High (e.g., >360,000)Highly effectiveStrong inhibition of plate-like growth, leading to well-formed block-like crystals. Higher molecular weight PVPs are better inhibitors of crystal growth.[2]

Troubleshooting Guides and FAQs

This section addresses common issues that may arise during the crystallization of this compound with PVP.

Frequently Asked Questions (FAQs)
  • Q1: Why are my this compound crystals still plate-like even after adding PVP?

    • A1: There are several potential reasons for this:

      • Insufficient PVP Concentration: The concentration of PVP may be too low to effectively inhibit the growth of the dominant crystal faces. Try incrementally increasing the PVP concentration.

      • Low Molecular Weight PVP: Lower molecular weight PVP is generally less effective at modifying crystal habits. Consider using a higher molecular weight grade of PVP (e.g., PVP K30 or higher).[2]

      • Inappropriate Solvent System: The solvent composition can influence the effectiveness of PVP. Ensure you are using the recommended ethanol-water mixture.

      • High Supersaturation: Very high levels of supersaturation can lead to rapid nucleation and growth, potentially overriding the effect of the additive. Try adjusting your cooling rate or initial concentration.

  • Q2: I'm observing significant crystal aggregation. How can I prevent this?

    • A2: Crystal aggregation can be a problem, even with the use of PVP. Here are some troubleshooting steps:

      • Optimize Stirring: Inadequate or excessive stirring can promote aggregation. Ensure your stirring is sufficient to keep the crystals suspended without causing excessive collisions.

      • Increase PVP Concentration: PVP can also act as a dispersant, and a higher concentration may be needed to prevent agglomeration.

      • Control Cooling Rate: A slower cooling rate allows for more controlled crystal growth and can reduce the likelihood of aggregation.

  • Q3: Can I use a different solvent system?

    • A3: While an ethanol-water system is commonly used, other solvent systems may be viable. However, the effectiveness of PVP as a habit modifier is dependent on the interactions between the solute, solvent, and additive. If you change the solvent system, you may need to re-optimize the PVP concentration and other crystallization parameters.

  • Q4: Does the grade of PVP matter?

    • A4: Yes, the molecular weight of PVP has a significant impact on its ability to modify crystal morphology. Higher molecular weight PVPs are generally more effective inhibitors of crystal growth.[2] It is recommended to use a well-characterized grade of PVP for reproducible results.

Troubleshooting Flowchart

This flowchart provides a logical sequence for troubleshooting common problems encountered during the crystallization process.

TroubleshootingFlowchart cluster_troubleshooting Troubleshooting Steps start Start: Undesirable Crystal Morphology problem Problem Identification start->problem plate_like Crystals are still plate-like problem->plate_like Plate-like aggregation Significant crystal aggregation problem->aggregation Aggregation oiling_out Oiling out / Amorphous precipitate problem->oiling_out Oiling Out check_pvp_conc Increase PVP Concentration plate_like->check_pvp_conc check_stirring Optimize Stirring Speed aggregation->check_stirring re_dissolve Re-dissolve at higher temperature and cool slowly oiling_out->re_dissolve check_pvp_mw Use Higher Molecular Weight PVP check_pvp_conc->check_pvp_mw end End: Desired Block-like Crystals check_pvp_conc->end check_cooling_rate Decrease Cooling Rate check_pvp_mw->check_cooling_rate check_cooling_rate->end check_stirring->check_pvp_conc check_stirring->end check_solvent Verify Solvent Composition re_dissolve->check_cooling_rate re_dissolve->check_solvent re_dissolve->end

Caption: Troubleshooting flowchart for this compound crystallization issues.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for improving this compound crystal morphology using PVP.

ExperimentalWorkflow start Start prep_solution Prepare Saturated this compound Solution (Ethanol/Water) start->prep_solution prep_pvp Prepare PVP Solution start->prep_pvp mix Mix this compound and PVP Solutions prep_solution->mix prep_pvp->mix crystallize Transfer to Crystallizer & Equilibrate mix->crystallize cool Controlled Cooling & Stirring crystallize->cool filter Filter and Wash Crystals cool->filter dry Dry Crystals filter->dry analyze Analyze Crystal Morphology (Microscopy, XRPD) dry->analyze end End analyze->end

Caption: Experimental workflow for this compound crystallization with PVP.

Signaling Pathway of PVP Action

This diagram illustrates the proposed mechanism by which PVP modifies the crystal habit of this compound.

PVP_Mechanism pvp PVP in Solution adsorption Preferential Adsorption of PVP pvp->adsorption crystal_face Specific Crystal Faces of this compound crystal_face->adsorption growth_inhibition Inhibition of Crystal Growth on Adsorbed Faces adsorption->growth_inhibition morphology_change Change in Relative Growth Rates of Crystal Faces growth_inhibition->morphology_change final_habit Block-like Crystal Habit morphology_change->final_habit

Caption: Mechanism of PVP-induced crystal habit modification.

References

Technical Support Center: Purifying Crude Ethyl Vanillate by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of crude ethyl vanillate. It includes a detailed experimental protocol, troubleshooting guides for common issues, and frequently asked questions.

Experimental Protocol: Recrystallization of this compound

This protocol outlines the single-solvent recrystallization of this compound using an ethanol-water solvent system. This method is effective for purifying this compound from many common impurities.

Materials and Equipment:
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (appropriate sizes)

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Spatula

  • Watch glass

Experimental Workflow Diagram

Recrystallization_Workflow cluster_Dissolution Step 1: Dissolution cluster_Filtration Step 2: Hot Filtration (Optional) cluster_Crystallization Step 3: Crystallization cluster_Isolation Step 4: Isolation and Drying A Place crude this compound in Erlenmeyer flask B Add minimal hot ethanol to dissolve A->B C Perform hot gravity filtration if insoluble impurities are present B->C If needed D Slowly add hot water until solution becomes cloudy B->D If no filtration C->D E Add a few drops of hot ethanol to redissolve D->E F Allow solution to cool slowly to room temperature E->F G Cool further in an ice bath F->G H Collect crystals by vacuum filtration G->H I Wash crystals with ice-cold ethanol-water mixture H->I J Dry crystals under vacuum or in a desiccator I->J

Caption: Workflow for the recrystallization of this compound.

Step-by-Step Procedure:
  • Dissolution:

    • Place the crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar.

    • Heat ethanol to its boiling point in a separate flask.

    • Add the minimum amount of hot ethanol to the crude this compound to completely dissolve it with stirring. It is crucial to use the minimum amount of solvent to ensure a good yield.[1]

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal to the hot solution and boil for a few minutes. Be cautious as the charcoal can cause bumping.

  • Hot Gravity Filtration (if necessary):

    • If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization in the funnel.[2]

  • Crystallization:

    • Heat deionized water to boiling.

    • Slowly add the hot water to the hot ethanol solution of this compound with continuous stirring until the solution becomes slightly cloudy. This indicates that the solution is saturated.[3]

    • Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.[3]

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a pre-weighed piece of filter paper.

    • Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.

    • Continue to draw air through the funnel to partially dry the crystals.

  • Drying:

    • Transfer the crystals to a watch glass or a piece of pre-weighed filter paper and allow them to air dry completely. For faster drying, a desiccator or a vacuum oven at a low temperature can be used.

  • Analysis:

    • Once dry, weigh the purified this compound to calculate the percent recovery.

    • Determine the melting point of the purified crystals to assess their purity. Pure this compound has a melting point of 74-77 °C.[5]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. Too much solvent was used.Boil off some of the solvent to concentrate the solution and then allow it to cool again.[6][7]
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a seed crystal of pure this compound.[1][6]
Oiling out (product separates as a liquid instead of crystals). The boiling point of the solvent is higher than the melting point of the solute.Use a lower boiling point solvent or a different solvent system.
The solution is cooling too quickly.Allow the solution to cool more slowly at room temperature before placing it in an ice bath.[6]
The compound is significantly impure.Consider pre-purification by another method, such as column chromatography, or try a different recrystallization solvent.[6]
Low crystal yield. Too much solvent was used, leaving a significant amount of product in the mother liquor.Concentrate the mother liquor by boiling off some solvent and cool again to obtain a second crop of crystals.[7]
Premature crystallization during hot filtration.Use a heated funnel or add a small amount of extra hot solvent before filtering.[2]
The crystals were washed with a solvent that was not ice-cold.Ensure the wash solvent is thoroughly chilled in an ice bath before use.[1]
Colored crystals are obtained. Colored impurities were not completely removed.Use activated charcoal during the dissolution step to adsorb colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: A mixed solvent system of ethanol and water is commonly effective. This compound is soluble in hot ethanol and less soluble in cold ethanol, while it has low solubility in water.[5][8] The addition of water to the ethanol solution reduces the solubility of this compound, inducing crystallization.

Q2: How do I know if I've used the right amount of solvent?

A2: You should use the minimum amount of hot solvent required to just dissolve the crude product.[1] If you use too much, the solution will not be saturated upon cooling, and crystallization will be poor or may not occur at all.[6]

Q3: Why is slow cooling important?

A3: Slow cooling allows for the gradual and selective formation of crystals, which results in a purer final product with larger crystals. Rapid cooling can trap impurities within the crystal lattice.[4][7]

Q4: What should I do if my product "oils out"?

A4: "Oiling out" occurs when the product separates as a liquid instead of solid crystals.[6] To remedy this, you can try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and then allowing it to cool more slowly. Using a different solvent system may also be necessary.

Q5: How can I improve the purity of my recrystallized this compound?

A5: To improve purity, ensure that all insoluble impurities are removed by hot filtration and that colored impurities are removed with activated charcoal. A second recrystallization step can also be performed if the initial product is not sufficiently pure.

Quantitative Data

Solubility of Ethyl Vanillin in Ethanol/Water Mixtures

The following table summarizes the mole fraction solubility of ethyl vanillin (a closely related compound, often used interchangeably in literature) in various ethanol-water mixtures at different temperatures. This data can help in optimizing the solvent composition and temperature for recrystallization.

Temperature (K)Mole Fraction of Ethanol in SolventMole Fraction Solubility of Ethyl Vanillin (x 10^3)
273.150.41.83
283.150.43.15
293.150.45.26
303.150.48.52
313.150.413.41
273.150.710.35
283.150.715.62
293.150.722.98
303.150.733.01
313.150.746.52
273.151.045.17
283.151.060.12
293.151.078.93
303.151.0102.21
313.151.0130.15

Data adapted from J. Chem. Eng. Data 2017, 62, 6, 1788–1796.[9][10] As shown, the solubility of ethyl vanillin increases with both temperature and the mole fraction of ethanol in the solvent.

References

Technical Support Center: Ethyl Vanillate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ethyl vanillate synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound, a key intermediate in various applications. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you overcome common challenges and improve your reaction yields.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly through the common method of Fischer esterification of vanillic acid with ethanol.

Q1: My this compound yield is consistently low. What are the most likely causes?

A1: Low yields in this compound synthesis can stem from several factors. The most common culprits include:

  • Incomplete Reaction: The Fischer esterification is a reversible reaction. Without taking steps to drive the reaction to completion, you will be left with a significant amount of unreacted vanillic acid.

  • Water in the Reaction Mixture: The presence of water, even in small amounts, can shift the equilibrium of the esterification reaction back towards the reactants (vanillic acid and ethanol), thus reducing the yield of your desired ester.

  • Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction will be slow and may not reach completion within a reasonable timeframe. Conversely, excessively high temperatures can lead to the formation of byproducts.

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate and incomplete conversion.

  • Losses During Workup and Purification: Significant amounts of product can be lost during extraction, washing, and purification steps if not performed carefully.

Q2: How can I drive the esterification reaction towards the product side to increase my yield?

A2: To favor the formation of this compound, you can employ Le Chatelier's principle. This can be achieved by:

  • Using an Excess of a Reactant: Typically, ethanol is used in large excess as it is often also the solvent for the reaction. This shifts the equilibrium towards the product side.

  • Removing Water as it Forms: This is a very effective method. A Dean-Stark apparatus can be used to azeotropically remove water from the reaction mixture as it is formed, thus preventing the reverse reaction.

Q3: What is the optimal temperature and reaction time for the synthesis?

A3: The optimal temperature for the esterification of vanillic acid is typically the reflux temperature of the ethanol solvent, which is around 78°C. Reaction times can vary, but a common range is 3 to 5 hours when using a sufficient amount of catalyst. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time for your specific setup. Prolonged reaction times at high temperatures may not significantly increase the yield and could lead to the formation of degradation products.

Q4: I am observing the formation of a byproduct. What could it be and how can I avoid it?

A4: A potential byproduct in the synthesis of this compound is guaiacol, which can be formed through the decarboxylation of the starting material, vanillic acid, especially at elevated temperatures. To minimize this, ensure the reaction temperature does not significantly exceed the reflux temperature of ethanol. The use of a milder acid catalyst or shorter reaction times can also help reduce the formation of this byproduct.

Q.5: My final product is not pure. What is a suitable method for purification?

A5: After the reaction is complete, a standard workup procedure is required to isolate and purify the this compound. This typically involves:

  • Neutralization: The acidic catalyst is neutralized with a weak base, such as a saturated sodium bicarbonate solution.

  • Extraction: The this compound is extracted from the aqueous layer using an organic solvent like ethyl acetate.

  • Washing: The organic layer is washed with brine to remove any remaining water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Recrystallization or Column Chromatography: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation: Impact of Reaction Parameters on Yield

The following table summarizes the general impact of key reaction parameters on the yield of this compound synthesis via Fischer esterification. Please note that these are generalized trends, and optimal conditions should be determined experimentally for your specific setup.

ParameterConditionExpected Impact on YieldNotes
Reactant Molar Ratio (Ethanol:Vanillic Acid) 5:1ModerateA stoichiometric excess of ethanol is necessary to drive the equilibrium.
10:1HighA larger excess of ethanol will further shift the equilibrium towards the product.
20:1 or using ethanol as solventVery HighUsing ethanol as the solvent provides a very large excess, maximizing the forward reaction.
Catalyst (H₂SO₄) Concentration (mol% relative to vanillic acid) 1 mol%Low to ModerateCatalytic amount is necessary, but a low concentration may lead to slow reaction rates.
5 mol%HighA common concentration that provides a good balance between reaction rate and potential side reactions.
10 mol%High, with cautionMay increase the reaction rate but also the risk of byproduct formation and charring.
Reaction Temperature 50°CLowThe reaction rate will be very slow at this temperature.
78°C (Reflux in Ethanol)HighGenerally considered the optimal temperature for this reaction.
> 90°CDecreasedHigher temperatures can lead to increased byproduct formation, such as decarboxylation of vanillic acid.
Reaction Time 1 hourLowThe reaction is unlikely to have reached completion.
3-5 hoursHighA typical timeframe for achieving good conversion.
> 8 hoursNo significant increaseThe reaction will likely have reached equilibrium, and prolonged heating may lead to degradation.

Experimental Protocols

Detailed Protocol for Fischer Esterification of Vanillic Acid

This protocol describes the synthesis of this compound from vanillic acid and ethanol using sulfuric acid as a catalyst.

Materials:

  • Vanillic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • TLC plates (silica gel) and developing chamber

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve vanillic acid (1 equivalent) in an excess of absolute ethanol (e.g., 10-20 equivalents or as the solvent).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 5 mol%) to the stirred solution.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 78°C) using a heating mantle.

  • Reaction Monitoring: Allow the reaction to proceed for 3-5 hours. The progress of the reaction can be monitored by TLC by observing the disappearance of the vanillic acid spot.

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to the mixture until the effervescence ceases. This will neutralize the sulfuric acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash them sequentially with water and then with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate).

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Reaction Stage cluster_1 Workup Stage cluster_2 Purification Stage A Mix Vanillic Acid & Ethanol B Add H₂SO₄ Catalyst A->B C Reflux (3-5h) B->C D Cool & Quench in Ice Water C->D E Neutralize with NaHCO₃ Solution D->E F Extract with Ethyl Acetate E->F G Wash with Water & Brine F->G H Dry over Na₂SO₄ G->H I Evaporate Solvent H->I J Crude this compound I->J K Recrystallization or Column Chromatography J->K L Pure this compound K->L

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

G cluster_reaction Reaction Conditions cluster_solutions Potential Solutions cluster_workup Workup/Purification Start Low Yield Observed Incomplete Incomplete Reaction? Start->Incomplete Water Water Present? Start->Water Temp Suboptimal Temp? Start->Temp Catalyst Insufficient Catalyst? Start->Catalyst Losses Losses During Workup? Start->Losses IncreaseTime Increase Reaction Time/ Use Dean-Stark Incomplete->IncreaseTime DryReagents Use Anhydrous Reagents/Solvent Water->DryReagents OptimizeTemp Adjust to Reflux Temp (approx. 78°C) Temp->OptimizeTemp IncreaseCatalyst Increase Catalyst Concentration Catalyst->IncreaseCatalyst ImproveWorkup Careful Extraction & Purification Losses->ImproveWorkup

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

Technical Support Center: Stabilizing Ethyl Vanillate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with ethyl vanillate in aqueous solutions. The information is designed to help you ensure the stability and integrity of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned a reddish color. What is the cause and how can I prevent it?

A1: A reddish discoloration in your this compound solution is likely due to the formation of colored degradation products. This can be caused by a few factors:

  • Contact with Iron or Steel: this compound is known to be unstable in the presence of iron or steel, which can catalyze degradation and lead to the formation of a red-colored, flavorless compound.[1] To prevent this, always use glass or other inert containers and utensils when preparing and storing your solutions.

  • Alkaline Conditions: High pH (alkaline) conditions can promote the oxidation of this compound, leading to discoloration.[1] It is recommended to maintain the pH of your aqueous solution in the neutral to slightly acidic range.

Q2: I am having trouble dissolving this compound in water. What is its solubility and how can I improve it?

A2: this compound has limited solubility in water. Its solubility is approximately 2.82 grams per liter (g/L) at 25°C and increases with temperature to 1 gram in 100 mL (10 g/L) at 50°C.[1][2] If you are experiencing solubility issues, consider the following:

  • Heating: Gently warming the solution can significantly increase the solubility of this compound.

  • Co-solvents: The use of co-solvents such as ethanol, propylene glycol, or glycerol can substantially improve solubility.[2]

  • pH Adjustment: this compound is more soluble in alkaline solutions due to the deprotonation of the phenolic hydroxyl group. However, be aware that high pH can also accelerate its degradation.

Q3: What are the optimal storage conditions for an aqueous solution of this compound to ensure its stability?

A3: To maximize the shelf-life of your this compound solution, it is crucial to control the storage conditions. The following are recommended:

  • Temperature: Store solutions at refrigerated temperatures (2-8°C) to slow down potential degradation reactions.

  • Light: Protect the solution from light by using amber-colored containers or by wrapping the container in aluminum foil.[1][3] Photodegradation can occur upon exposure to light.

  • Atmosphere: To prevent oxidation, consider purging the headspace of the container with an inert gas like nitrogen or argon before sealing.

  • pH: Maintain a slightly acidic to neutral pH.

Q4: Can I use antioxidants to stabilize my this compound solution?

A4: Yes, the addition of antioxidants can help retard the autoxidation of this compound, which is a common degradation pathway for aldehydes.[4] While specific studies quantifying the effect of various antioxidants on this compound stability are limited, common antioxidants used for similar phenolic compounds include:

  • Ascorbic acid (Vitamin C)

  • Butylated hydroxytoluene (BHT)

  • Butylated hydroxyanisole (BHA)

  • Tocopherols (Vitamin E)

It is recommended to perform a small-scale compatibility and stability study to determine the most effective antioxidant and its optimal concentration for your specific application.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Precipitation in the solution upon cooling or storage. - Exceeded solubility limit at lower temperatures.- Change in pH.- Gently warm the solution to redissolve the precipitate.- Consider adding a co-solvent (e.g., ethanol, propylene glycol) to increase solubility at the desired storage temperature.- Check and adjust the pH of the solution.
Loss of potency or concentration over time. - Chemical degradation (hydrolysis, oxidation).- Photodegradation.- For Hydrolysis/Oxidation: - Adjust the pH to a slightly acidic or neutral range. - Store the solution at a lower temperature (refrigerated). - Add a suitable antioxidant. - Deoxygenate the solvent and store under an inert atmosphere.- For Photodegradation: - Store the solution in light-protective containers (amber vials) or in the dark.
Change in color (yellowing, browning, or reddish tint). - Oxidation.- Degradation due to contact with incompatible materials (e.g., iron, steel).- Exposure to high pH or high temperatures.- Prepare and store solutions in inert glass containers.- Buffer the solution to a stable pH range.- Store at recommended low temperatures and protect from light.- Consider adding an antioxidant.
Inconsistent experimental results. - Degradation of this compound in the stock or working solutions.- Prepare fresh solutions for each experiment, if possible.- If using a stock solution, regularly check its purity and concentration using a validated analytical method (e.g., HPLC).- Follow strict storage protocols to minimize degradation between experiments.

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties and stability of this compound.

Table 1: Solubility of this compound

SolventTemperature (°C)SolubilityReference
Water252.822 g/L[2]
Water5010 g/L[1]
Ethanol-Soluble[2]
Propylene Glycol-Soluble[2]
Glycerol-Soluble[2]

Table 2: Factors Affecting this compound Stability

FactorEffectNotesReference
pH Solutions are acidic to litmus. Unstable in alkaline conditions, which can cause discoloration and loss of flavoring power.Maintaining a neutral to slightly acidic pH is recommended for stability.[1][5]
Light Sensitive to light, which can induce degradation.Store in light-protected containers.[1][3]
Temperature Higher temperatures accelerate degradation.Store at cool or refrigerated temperatures.[4]
Metals Contact with iron or steel leads to a red-colored, flavorless compound.Use inert containers and equipment.[1]
Oxidation Susceptible to autoxidation.The addition of antioxidants can retard this process.[4]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution of this compound (1 mg/mL)

Objective: To prepare a stock solution of this compound with improved stability for use in aqueous-based experiments.

Materials:

  • This compound powder

  • Ethanol (95%, ACS grade or higher)

  • Deionized water (Milli-Q or equivalent)

  • Phosphate buffer (pH 6.0, 0.1 M)

  • Amber glass volumetric flasks and vials

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Weigh 100 mg of this compound powder accurately.

  • Transfer the powder to a 100 mL amber volumetric flask.

  • Add 10 mL of 95% ethanol to the flask to dissolve the this compound completely. Swirl gently until fully dissolved.

  • Slowly add the 0.1 M phosphate buffer (pH 6.0) to the flask while stirring, bringing the final volume to 100 mL.

  • Continue stirring for 10-15 minutes to ensure a homogenous solution.

  • Filter the solution through a 0.45 µm PTFE syringe filter if any particulate matter is observed.

  • Aliquot the stock solution into smaller amber glass vials, purge the headspace with nitrogen if possible, and seal tightly.

  • Store the vials at 2-8°C and protected from light.

Protocol 2: Forced Degradation Study of this compound in Aqueous Solution

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Deionized water

  • pH meter

  • Water bath or oven

  • Photostability chamber

  • HPLC system with a UV or PDA detector

Procedure:

  • Acid Hydrolysis:

    • Mix 5 mL of the this compound stock solution with 5 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix 5 mL of the this compound stock solution with 5 mL of 0.1 M NaOH.

    • Incubate at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 5 mL of the this compound stock solution with 5 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a vial of the this compound stock solution in an oven at 60°C for 7 days.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Photodegradation:

    • Expose a vial of the this compound stock solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

    • After the exposure period, analyze both the exposed and control samples by HPLC.

Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples with that of the unstressed control to identify and quantify degradation products.

Visualizations

cluster_degradation This compound Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation EV This compound VA Vanillic Acid EV->VA Acid/Base Catalyzed EtOH Ethanol EV->EtOH Acid/Base Catalyzed Oxi_Products Oxidized Products (e.g., Quinones) EV->Oxi_Products O₂, Light, Metal Ions Photo_Products Photodegradation Products EV->Photo_Products UV/Vis Light

Caption: Potential degradation pathways of this compound in aqueous solutions.

cluster_workflow Troubleshooting Workflow for Unstable this compound Solution start Unstable Solution Observed (e.g., color change, precipitation) check_pH Check pH start->check_pH check_storage Review Storage Conditions (Temp, Light) check_pH->check_storage pH is optimal adjust_pH Adjust pH to 6-7 using buffer check_pH->adjust_pH pH outside optimal range check_materials Inspect Containers/Utensils (for metal contact) check_storage->check_materials Optimal conditions optimize_storage Store at 2-8°C in amber vials check_storage->optimize_storage Suboptimal conditions use_inert Use glass or inert materials check_materials->use_inert Potential metal contact add_stabilizer Consider adding antioxidant or cyclodextrin check_materials->add_stabilizer No metal contact adjust_pH->check_storage optimize_storage->check_materials use_inert->add_stabilizer end Stable Solution add_stabilizer->end

Caption: A logical workflow for troubleshooting unstable this compound solutions.

References

Technical Support Center: Optimizing the Reimer-Tiemann Reaction for Ethyl Vanillin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the Reimer-Tiemann reaction for the synthesis of ethyl vanillin. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary starting material for the Reimer-Tiemann synthesis of ethyl vanillin?

The most common starting material is o-ethoxyphenol. The reaction introduces a formyl group (-CHO) onto the aromatic ring, primarily at the position para to the hydroxyl group, to yield 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin).

Q2: What is the active formylating agent in the Reimer-Tiemann reaction?

The active agent is dichlorocarbene (:CCl₂), which is generated in situ from the reaction of chloroform with a strong base, such as sodium hydroxide.[1]

Q3: Why is the reaction typically biphasic?

The Reimer-Tiemann reaction is often carried out in a biphasic system because the organic reactants (like chloroform) are not readily soluble in the aqueous hydroxide solution.[1][2] Efficient mixing or the use of a phase-transfer catalyst is crucial to facilitate the reaction between the reagents in the different phases.[2]

Q4: What are the main side products in this reaction?

Common side products can include the ortho isomer (5-ethoxy-2-hydroxybenzaldehyde), and under certain conditions, tar-like polymerization products or triphenylmethane-type dyes may form. Incomplete hydrolysis can also leave behind dichloromethyl-substituted intermediates.

Q5: How can I improve the yield of the desired para isomer (ethyl vanillin)?

Optimizing reaction parameters such as temperature, reactant concentrations, and the choice of base can favor the formation of the para isomer. The use of a phase-transfer catalyst can also enhance the reaction rate and yield.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Dichlorocarbene Formation: The base may be too dilute or degraded. 2. Poor Phase Mixing: Inadequate stirring in a biphasic system prevents reactants from interacting. 3. Reaction Temperature Too Low: Insufficient energy to overcome the activation barrier.[3] 4. Decomposition of Reactants or Products: Prolonged reaction times or excessively high temperatures can lead to degradation.1. Use a fresh, concentrated solution of NaOH or KOH. 2. Ensure vigorous and efficient stirring. Consider using a phase-transfer catalyst like triethylamine. 3. Maintain the reaction temperature within the optimal range (e.g., 55-65°C). 4. Monitor the reaction progress (e.g., by TLC) and work up the reaction as soon as the starting material is consumed.
Formation of a Dark, Tar-like Substance 1. High Reaction Temperature: Promotes polymerization and side reactions. 2. High Concentration of Chloroform: Can lead to self-polymerization.[3] 3. Presence of Impurities: Impurities in the starting materials can act as catalysts for polymerization.1. Maintain precise temperature control. A reaction temperature above 60°C may favor byproduct formation.[3] 2. Add chloroform dropwise to maintain a low instantaneous concentration. 3. Use purified starting materials.
Product is a Mixture of Ortho and Para Isomers 1. Reaction Conditions: The ortho/para ratio is sensitive to the cation of the base and its concentration.[3]1. While the para isomer is generally favored for ethyl vanillin synthesis, adjusting the base (e.g., using KOH instead of NaOH) and its concentration can alter the isomer ratio. Separation of isomers will be necessary during purification.
Product Contaminated with Starting Material 1. Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate amount of chloroform or base.1. Increase the reaction time and monitor by TLC until the starting material is consumed. Ensure the correct stoichiometry of reagents is used.
Milky or Emulsified Aqueous Layer During Workup 1. Formation of Finely Dispersed Solids or Tars: Can stabilize emulsions.1. Allow the mixture to stand for a longer period to allow for phase separation. 2. Add a small amount of a different organic solvent to break the emulsion. 3. Filter the entire mixture through a pad of celite before separation.

Data Presentation

Optimized Reaction Conditions for Ethyl Vanillin Synthesis (Microfluidic System)
ParameterOptimized ValueImpact on Yield
Molar Ratio (o-ethoxyphenol:CHCl₃:NaOH:Triethylamine) 1 : 1.2 : 4.0 : 0.025A higher amount of NaOH can lead to a lower yield due to reaction with chloroform.[3]
Reaction Temperature 55°CYield decreases below 55°C and above 60°C due to incomplete reaction or byproduct formation, respectively.[3]
Flow Rate (in micro-reactor) 6 mL/minYield decreased at flow rates above 8 mL/min.[3]
Maximum Achieved Yield 82.3%Under the specified optimal conditions.[3]

Experimental Protocols

Protocol 1: Optimized Synthesis of Ethyl Vanillin in a Continuous Flow Microfluidic Reactor

This protocol is based on a high-yield synthesis method.[3]

1. Reagent Preparation:

  • Solution A: In a conical flask, dissolve 0.05 mol of o-ethoxyphenol, 0.00125 mol of triethylamine in 20 mL of ethanol, and add 0.2 mol of sodium hydroxide with stirring.

  • Solution B: In a separate conical flask, place 0.06 mol of chloroform.

2. Reaction Setup:

  • Utilize a micro-reactor with a cross-finger type mixing unit.

  • Pump Solution A and Solution B into the micro-reactor at a controlled flow rate (e.g., 6 mL/min).

  • Maintain the reaction temperature in the delay loop at 55°C using a temperature controller.

3. Work-up and Purification:

  • Collect the reaction mixture and cool it to room temperature.

  • Acidify the solution with sulfuric acid to a pH of 2-3, at which point a dull-red solution with crystalline solids should form.

  • Filter the crude product and wash it three times with ethanol.

  • The filtrate can be subjected to steam distillation to remove any remaining volatile organics.

  • Extract the cooled residual solids three times with diethyl ether.

  • Distill off the diethyl ether to obtain the crude ethyl vanillin as red solids.

  • For further purification, dissolve the solids in hot water, filter to remove impurities, and allow the filtrate to cool, crystallize, and then dry to yield yellow crystalline ethyl vanillin.[3]

Protocol 2: General Bench-Top Batch Synthesis of Ethyl Vanillin

This protocol is a generalized procedure for a standard laboratory setting.

1. Reaction Setup:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve o-ethoxyphenol in ethanol.

  • Add a concentrated aqueous solution of sodium hydroxide to the flask with vigorous stirring.

  • Heat the mixture to 60-65°C in a water bath.

2. Reagent Addition:

  • Slowly add chloroform dropwise from the dropping funnel over a period of 1-2 hours while maintaining vigorous stirring and temperature. The reaction is exothermic, so the addition rate may need to be adjusted to maintain a steady temperature.[2]

3. Reaction and Monitoring:

  • After the addition of chloroform is complete, continue stirring the reaction mixture at 60-65°C for an additional 1-2 hours.

  • Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC).

4. Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Remove the excess chloroform and ethanol by distillation.

  • Acidify the remaining aqueous solution with dilute hydrochloric acid until it is acidic to litmus paper.

  • Steam distill the acidified mixture to separate the ethyl vanillin from non-volatile impurities. The ethyl vanillin will co-distill with the steam.

  • Extract the distillate with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ethyl vanillin.

  • The crude product can be further purified by recrystallization from hot water or a mixture of ethanol and water.

Visualizations

Reimer_Tiemann_Mechanism cluster_carbene Dichlorocarbene Formation cluster_phenoxide Phenoxide Formation cluster_attack Electrophilic Attack and Hydrolysis CHCl3 Chloroform CCl3- Trichloromethyl Anion CHCl3->CCl3- -H₂O OH- Hydroxide :CCl2 Dichlorocarbene CCl3-->:CCl2 -Cl⁻ Intermediate Dichloromethyl Intermediate :CCl2->Intermediate H2O Water Cl- Chloride ion o-Ethoxyphenol o-Ethoxyphenol Phenoxide Ethoxyphenoxide Anion o-Ethoxyphenol->Phenoxide + OH⁻ - H₂O Phenoxide->Intermediate + :CCl₂ Hydrolysis_Intermediate Aldehyde Intermediate Intermediate->Hydrolysis_Intermediate + 2OH⁻ - 2Cl⁻ Ethyl_Vanillin Ethyl Vanillin Hydrolysis_Intermediate->Ethyl_Vanillin + H⁺ Experimental_Workflow Start Start Reagent_Prep Prepare o-Ethoxyphenol and NaOH/Catalyst Solution Start->Reagent_Prep Reaction_Setup Set up Reaction Vessel (Batch or Flow) Reagent_Prep->Reaction_Setup Heating Heat to 55-65°C Reaction_Setup->Heating CHCl3_Addition Slowly Add Chloroform Heating->CHCl3_Addition Reaction Maintain Temperature and Stirring CHCl3_Addition->Reaction Workup Acidification and Extraction/Distillation Reaction->Workup Purification Recrystallization Workup->Purification Product Pure Ethyl Vanillin Purification->Product Troubleshooting_Logic Problem Low Product Yield? Check_Temp Was Temperature 55-65°C? Problem->Check_Temp Yes Check_Mixing Was Stirring Vigorous? Check_Temp->Check_Mixing Yes High_Temp High Temp -> Side Reactions Check_Temp->High_Temp No, >65°C Low_Temp Low Temp -> Slow/No Reaction Check_Temp->Low_Temp No, <55°C Check_Reagents Are Reagents Fresh and Stoichiometry Correct? Check_Mixing->Check_Reagents Yes Poor_Mixing Poor Mixing -> Low Reactant Contact Check_Mixing->Poor_Mixing No Bad_Reagents Degraded Reagents -> No Reaction Check_Reagents->Bad_Reagents No

References

Preventing degradation of ethyl vanillate during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of ethyl vanillate during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause this compound degradation during analysis?

A1: this compound is susceptible to degradation under several conditions. The primary factors to consider are:

  • pH: Alkaline conditions can lead to hydrolysis and other degradation reactions. Solutions of ethyl vanillin are acidic to litmus.[1]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.[2]

  • Temperature: High temperatures can cause thermal degradation of the molecule. When heated to decomposition, it emits acrid smoke and irritating fumes.[1][3]

  • Oxidizing Agents: this compound can be oxidized, leading to the formation of various byproducts.

  • Presence of Certain Metals: Contact with iron may cause discoloration and loss of flavoring power.[1]

Q2: How should I prepare and store my this compound standard solutions to ensure stability?

A2: To maintain the integrity of your standard solutions, follow these guidelines:

  • Solvent: Prepare stock solutions in a high-purity solvent like ethanol or methanol.

  • Storage Temperature: Store stock solutions in a refrigerator.[4][5] One source suggests a shelf life of 24 months or longer if stored properly.[6]

  • Light Protection: Always store solutions in amber vials or protect them from light to prevent photodegradation.

  • Working Standards: Prepare working standards fresh daily from the stock solution to ensure accuracy.

Q3: What are the common degradation products of this compound I should be aware of?

A3: Under analytical conditions, this compound can degrade into several products that may appear as interfering peaks in your chromatogram. The most common degradation pathways are:

  • Hydrolysis: In the presence of acid or base, the ester group can be hydrolyzed to form vanillic acid and ethanol.

  • Oxidation: The aldehyde group is susceptible to oxidation, which can yield vanillic acid.

  • Dimerization: Photodegradation can lead to the formation of dimers. For the related compound vanillin, a dimer (6,6'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxaldehyde) has been identified as a product of photosensitized degradation.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and provides potential causes and corrective actions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing or Fronting 1. Column Overload: Injecting too concentrated a sample. 2. Inappropriate pH of Mobile Phase: The pH is affecting the ionization of this compound. 3. Column Degradation: The stationary phase is damaged.1. Dilute the sample and re-inject. 2. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. Since it is a phenolic compound, a slightly acidic mobile phase is often preferred. 3. Replace the column with a new one.
Ghost Peaks (Spurious Peaks) 1. Degradation of this compound in the Sample: The sample has been exposed to light, high temperature, or incompatible pH. 2. Contaminated Mobile Phase or System: Impurities are being introduced from the solvent or carryover from previous injections.1. Prepare fresh samples and protect them from light and heat. Ensure the sample solvent is compatible and does not promote degradation. 2. Use high-purity HPLC-grade solvents. Flush the system and column thoroughly with a strong solvent.
Shifting Retention Times 1. Change in Mobile Phase Composition: Inaccurate mixing of solvents or evaporation of a volatile component. 2. Fluctuations in Column Temperature: Inconsistent oven temperature. 3. Column Equilibration: Insufficient time for the column to stabilize with the new mobile phase.1. Prepare fresh mobile phase accurately. Use a mobile phase degasser. 2. Use a column oven to maintain a constant temperature.[7] 3. Allow sufficient time for the column to equilibrate (at least 10-20 column volumes).[8]
Loss of Signal/Reduced Peak Area 1. Degradation of this compound: The analyte is degrading either before injection or on the column. 2. System Leak: A leak in the injector, tubing, or fittings is causing sample loss. 3. Detector Issue: The detector lamp may be failing.1. Review sample preparation and storage procedures. Ensure the mobile phase is not alkaline. Protect samples from light. 2. Inspect the system for any leaks and tighten or replace fittings as necessary.[8] 3. Check the detector lamp's energy and replace it if necessary.[7]
Baseline Noise or Drift 1. Air Bubbles in the System: Air trapped in the pump or detector cell. 2. Contaminated Detector Cell: Buildup of contaminants in the flow cell. 3. Mobile Phase Issues: Poorly mixed or contaminated mobile phase.1. Degas the mobile phase and purge the pump.[7] 2. Flush the detector cell with a strong, appropriate solvent.[8] 3. Prepare fresh, high-purity mobile phase and ensure it is well-mixed.[8]

Experimental Protocols

Protocol 1: Sample Preparation for HPLC Analysis

This protocol outlines the steps for preparing a sample containing this compound for HPLC analysis, minimizing the risk of degradation.

Materials:

  • This compound sample

  • HPLC-grade methanol or ethanol

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm, compatible with the solvent)

  • Amber HPLC vials

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a known amount of this compound standard.

    • Dissolve it in a volumetric flask with HPLC-grade methanol or ethanol to achieve a desired concentration (e.g., 1 mg/mL).

    • Ensure complete dissolution by gentle swirling or brief sonication in a water bath (avoiding heat).

    • Store the stock solution in a refrigerator (2-8 °C) in a tightly capped amber volumetric flask.

  • Working Standard Preparation:

    • On the day of analysis, allow the stock solution to come to room temperature.

    • Prepare a series of working standards by diluting the stock solution with the mobile phase to be used in the analysis.

    • Transfer the working standards to amber HPLC vials.

  • Sample Preparation:

    • Accurately weigh or measure the sample containing this compound.

    • Extract or dissolve the sample in a suitable solvent (preferably the mobile phase or a solvent miscible with it).

    • Use sonication or vortexing to ensure complete extraction.

    • Filter the sample extract through a 0.45 µm syringe filter into an amber HPLC vial to remove any particulate matter.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Review and Troubleshooting start Start weigh Weigh this compound Standard/Sample start->weigh dissolve Dissolve/Extract in Appropriate Solvent weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter transfer Transfer to Amber HPLC Vial filter->transfer inject Inject into HPLC System transfer->inject separate Chromatographic Separation inject->separate detect UV or MS Detection separate->detect quantify Data Acquisition and Quantification detect->quantify review Review Chromatogram for Anomalies quantify->review troubleshoot Troubleshoot based on Guide review->troubleshoot end End troubleshoot->end

Caption: Experimental workflow for this compound analysis.

degradation_pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photo Photodegradation EV This compound VA Vanillic Acid EV->VA H+/OH- Eth Ethanol VA_ox Vanillic Acid EV->VA_ox [O] Dimers Dimers & Other Products EV->Dimers hv

Caption: Potential degradation pathways of this compound.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_spurious Spurious Peaks start Problem with Chromatogram peak_shape Tailing/Fronting? start->peak_shape rt_shift RT Shift? start->rt_shift ghost_peaks Ghost Peaks? start->ghost_peaks check_conc Check Concentration peak_shape->check_conc check_ph Check Mobile Phase pH peak_shape->check_ph check_mp Check Mobile Phase Composition rt_shift->check_mp check_temp Check Column Temperature rt_shift->check_temp check_sample_prep Review Sample Prep & Storage ghost_peaks->check_sample_prep check_system_purity Check System/Solvent Purity ghost_peaks->check_system_purity

Caption: Troubleshooting logic for this compound HPLC analysis.

References

Reducing aggregation of ethyl vanillate crystals in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the crystallization of ethyl vanillate, with a primary focus on reducing crystal aggregation in solution.

Frequently Asked Questions (FAQs)

Q1: What are the common morphological characteristics of this compound crystals?

This compound typically crystallizes into a thin, plate-like habit, particularly in common solvent systems like ethanol-water. This morphology is prone to aggregation, which can pose challenges in downstream processes such as filtration, drying, and formulation.[1]

Q2: Why is crystal aggregation a concern in pharmaceutical development?

Crystal aggregation can negatively impact several critical aspects of a drug product, including:

  • Poor Flowability: Aggregates can lead to inconsistent powder flow, affecting tablet manufacturing and dose uniformity.

  • Filtration and Drying Issues: Large agglomerates can clog filters and lead to inefficient and uneven drying.

  • Inconsistent Dissolution Rates: The effective surface area of aggregated crystals is lower than that of individual crystals, which can lead to variable dissolution profiles and impact bioavailability.[2]

  • Difficulty in Characterization: Aggregation can interfere with accurate particle size analysis.

Q3: What are the primary factors that influence the aggregation of this compound crystals?

Several factors can contribute to the aggregation of this compound crystals, including:

  • Supersaturation: High levels of supersaturation can lead to rapid nucleation and growth, increasing the likelihood of crystal agglomeration.[3]

  • Solvent System: The choice of solvent and its interaction with the crystal surfaces plays a crucial role. For instance, ethanol-water solutions are known to produce aggregated, plate-like this compound crystals.[1]

  • Impurities: The presence of impurities can either inhibit or promote crystal growth and aggregation.[4]

  • Mixing and Agitation: Inadequate or improper agitation can create localized areas of high supersaturation, fostering aggregation. Conversely, very high agitation can sometimes lead to increased secondary nucleation and aggregation.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound crystallization experiments.

Issue 1: Excessive Crystal Aggregation

Symptoms:

  • Visual observation of large crystal clumps in the solution.

  • Difficulty in obtaining a uniform crystal slurry.

  • Wide particle size distribution with a significant fraction of large particles.

Possible Causes and Solutions:

  • High Supersaturation:

    • Solution: Reduce the rate of cooling or anti-solvent addition to control the level of supersaturation. Consider using a seeded crystallization approach to control crystal growth.[3]

  • Suboptimal Solvent Environment:

    • Solution: Experiment with different solvent systems. The solubility of this compound varies across different solvents, which can influence crystal habit and aggregation.[6][7]

  • Ineffective Agitation:

    • Solution: Optimize the stirring rate to ensure a homogeneous solution and prevent settling of crystals, which can lead to agglomeration.

  • Absence of Anti-Aggregating Agents:

    • Solution: Introduce additives that can modify the crystal surface and prevent aggregation. Polyvinylpyrrolidone (PVP) has been shown to be effective in reducing aggregation and modifying the crystal habit of ethyl vanillin (a closely related compound) from plate-like to block-like.[1][3] The effectiveness is dependent on the molecular weight and concentration of the PVP.[1]

Issue 2: Undesirable Plate-Like Crystal Morphology

Symptoms:

  • Microscopic analysis reveals thin, plate-shaped crystals.

  • Poor powder flow characteristics of the dried product.

Possible Causes and Solutions:

  • Solvent Effects:

    • Solution: The choice of solvent significantly impacts crystal habit.[8][9] A systematic screening of different solvents or solvent mixtures can help identify conditions that favor a more equant (block-like) crystal shape.

  • Lack of Habit-Modifying Additives:

    • Solution: Utilize additives that preferentially adsorb to specific crystal faces, thereby inhibiting growth on those faces and modifying the overall crystal habit.[10] As mentioned, PVP is a known habit modifier for similar compounds.[1][3] Other polymers and surfactants can also be explored.[3][11]

Data Presentation

Table 1: Effect of Additives on Ethyl Vanillin Crystal Properties

AdditiveConcentrationEffect on AggregationEffect on Crystal HabitReference
Polyvinylpyrrolidone (PVP)VariesSignificant ReductionModification from thin plate-like to block-like[1][3]
Surfactants (e.g., Polysorbate 80)< 0.10%Can inhibit crystal growth and aggregationMay alter crystal shape[11]
Other Polymers (e.g., Gelatin)< 0.10%Can retard crystal growthMay influence crystal habit[11]

Note: Data for ethyl vanillin is inferred from studies on the closely related compound, ethyl vanillin.

Experimental Protocols

Protocol 1: Cooling Crystallization of this compound with PVP as an Additive

Objective: To reduce aggregation and modify the crystal habit of this compound using PVP.

Materials:

  • This compound

  • Ethanol (95%)

  • Deionized water

  • Polyvinylpyrrolidone (PVP), e.g., K30

  • Crystallization vessel with temperature control and overhead stirrer

Procedure:

  • Dissolution: Prepare a saturated solution of this compound in an ethanol-water mixture at an elevated temperature (e.g., 50°C). The exact ratio of ethanol to water should be determined based on solubility data.[7]

  • Additive Incorporation: Once the this compound is completely dissolved, add the desired concentration of PVP to the solution and stir until it is fully dissolved.

  • Cooling Profile: Initiate a controlled cooling program. A slow, linear cooling rate (e.g., 0.1-0.5°C/min) is recommended to avoid excessive supersaturation.

  • Seeding (Optional): If desired, introduce a small quantity of fine this compound seed crystals once the solution has reached a slightly supersaturated state.[3]

  • Crystallization: Continue the controlled cooling until the final crystallization temperature is reached. Maintain stirring throughout the process.

  • Isolation and Drying: Filter the resulting crystals, wash with a small amount of cold solvent, and dry under appropriate conditions.

  • Analysis: Characterize the resulting crystals for their morphology, particle size distribution, and degree of aggregation using techniques such as microscopy, SEM, and DLS.[12][13]

Visualizations

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_analysis Analysis dissolution 1. Dissolve this compound in Ethanol/Water at 50°C add_pvp 2. Add and Dissolve PVP dissolution->add_pvp cooling 3. Controlled Cooling add_pvp->cooling seeding 4. Seeding (Optional) cooling->seeding crystallize 5. Further Cooling and Growth seeding->crystallize isolation 6. Isolate and Dry Crystals crystallize->isolation characterization 7. Characterize Morphology and Aggregation (SEM, DLS) isolation->characterization

Caption: Experimental workflow for reducing this compound aggregation.

troubleshooting_logic start Excessive Aggregation? check_supersaturation High Supersaturation? start->check_supersaturation check_solvent Optimal Solvent? check_supersaturation->check_solvent No solution_supersaturation Reduce Cooling/Anti-solvent Rate Consider Seeding check_supersaturation->solution_supersaturation Yes check_additives Using Additives? check_solvent->check_additives Yes solution_solvent Screen Different Solvents or Solvent Ratios check_solvent->solution_solvent No solution_additives Introduce PVP or other Polymers/Surfactants check_additives->solution_additives No end Reduced Aggregation check_additives->end Yes solution_supersaturation->check_solvent solution_solvent->check_additives solution_additives->end

Caption: Troubleshooting logic for this compound aggregation.

References

Validation & Comparative

A Comparative Guide to the Antioxidant Activity of Ethyl Vanillate and Vanillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant properties of ethyl vanillate and vanillin, focusing on their performance in various in vitro antioxidant assays. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in research and development decisions.

Executive Summary

This compound and vanillin are phenolic compounds known for their antioxidant properties, primarily attributed to their ability to scavenge free radicals. While both compounds exhibit significant antioxidant activity, their efficacy varies depending on the specific assay used. This guide summarizes the comparative data from key in vitro antioxidant assays, details the experimental methodologies, and illustrates the underlying antioxidant mechanisms.

Data Presentation: In Vitro Antioxidant Activity

The following tables summarize the quantitative and qualitative data on the antioxidant activity of this compound and vanillin from various experimental models.

Table 1: Oxygen Radical Absorbance Capacity (ORAC) and Oxidative Hemolysis Inhibition Assay (OxHLIA)

CompoundORAC AssayOxHLIAReference
This compound Stronger than vanillyl alcohol and vanillic acidMuch stronger than vanillin[1][2]
Vanillin Same as this compound; Stronger than vanillyl alcohol and vanillic acid-[1][2]

Table 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

CompoundIC50 Value (µg/mL)Qualitative ComparisonReference
This compound Not explicitly quantified in comparative studiesShowed no significant activity in some assays[3][4]
Vanillin 283.76Showed no significant activity in some assays[5]

Table 3: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

CompoundIC50 ValueQualitative ComparisonReference
This compound Not explicitly quantified in comparative studiesShowed stronger activity than ascorbic acid and Trolox[3][4]
Vanillin Not explicitly quantified in comparative studiesShowed stronger activity than ascorbic acid and Trolox[3][4]

Note: Similar to the DPPH assay, a direct side-by-side quantitative comparison of IC50 values for the ABTS assay is not available. However, studies indicate that both compounds are effective scavengers of the ABTS radical.[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The assay is based on the inhibition of the decay of a fluorescent probe (fluorescein) by the antioxidant.

  • Preparation of Reagents : A working solution of fluorescein is prepared in a phosphate buffer (pH 7.4). AAPH solution is also prepared in the same buffer. Trolox, a water-soluble analog of vitamin E, is used as a positive control.

  • Assay Procedure : In a 96-well microplate, the antioxidant (this compound or vanillin), fluorescein, and phosphate buffer are mixed. The plate is incubated at 37°C.

  • Initiation and Measurement : The reaction is initiated by the addition of AAPH. The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.

  • Data Analysis : The antioxidant capacity is determined by calculating the area under the fluorescence decay curve. The results are typically expressed as Trolox equivalents (TE).

Oxidative Hemolysis Inhibition Assay (OxHLIA)

The OxHLIA evaluates the ability of an antioxidant to protect erythrocytes (red blood cells) from oxidative damage induced by free radicals.

  • Preparation of Erythrocytes : Fresh erythrocytes are washed multiple times with a phosphate-buffered saline (PBS) solution and then resuspended in PBS to a specific concentration.

  • Assay Procedure : The erythrocyte suspension is incubated with the antioxidant (this compound or vanillin) at 37°C.

  • Induction of Hemolysis : AAPH is added to the mixture to induce oxidative hemolysis.

  • Measurement of Hemolysis : The degree of hemolysis is determined by measuring the absorbance of the supernatant at a specific wavelength (e.g., 540 nm) after centrifugation.

  • Data Analysis : The inhibitory effect of the antioxidant is calculated as the percentage reduction in hemolysis compared to a control without the antioxidant.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it.

  • Preparation of DPPH Solution : A solution of DPPH in methanol is prepared.

  • Assay Procedure : Different concentrations of the antioxidant (this compound or vanillin) are added to the DPPH solution.

  • Measurement : The mixture is incubated in the dark, and the decrease in absorbance is measured at approximately 517 nm.

  • Data Analysis : The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.

ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

  • Generation of ABTS Radical : The ABTS radical cation is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.

  • Assay Procedure : The antioxidant (this compound or vanillin) is added to the pre-formed ABTS•+ solution.

  • Measurement : The reduction in the absorbance of the ABTS•+ solution is measured at a specific wavelength (e.g., 734 nm).

  • Data Analysis : The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Mandatory Visualizations

Experimental Workflow for Antioxidant Activity Assays

G General Workflow for In Vitro Antioxidant Assays cluster_sample_prep Sample Preparation cluster_assays Antioxidant Assays cluster_measurement Measurement cluster_analysis Data Analysis Compound This compound or Vanillin Solvent Appropriate Solvent Compound->Solvent SerialDilution Serial Dilutions Solvent->SerialDilution ORAC ORAC Assay (Fluorescein + AAPH) SerialDilution->ORAC Incubation OxHLIA OxHLIA (Erythrocytes + AAPH) SerialDilution->OxHLIA Incubation DPPH DPPH Assay (DPPH Radical) SerialDilution->DPPH Incubation ABTS ABTS Assay (ABTS Radical) SerialDilution->ABTS Incubation Fluorescence Fluorescence Measurement ORAC->Fluorescence Absorbance Absorbance Measurement OxHLIA->Absorbance DPPH->Absorbance ABTS->Absorbance AUC Area Under Curve (AUC) & Trolox Equivalents Fluorescence->AUC Inhibition % Inhibition & IC50 Absorbance->Inhibition

Caption: General workflow for in vitro antioxidant assays.

Antioxidant Mechanism of Vanillin and this compound

The primary antioxidant mechanism for both this compound and vanillin is direct radical scavenging through hydrogen atom donation from the phenolic hydroxyl group. Vanillin has also been reported to act via a self-dimerization mechanism.[3][4]

G Antioxidant Mechanism: Radical Scavenging and Dimerization cluster_dimerization Self-Dimerization (Vanillin) Antioxidant Vanillin / this compound (Ar-OH) AntioxidantRadical Antioxidant Radical (Ar-O•) Antioxidant->AntioxidantRadical H• donation Radical Free Radical (R•) NeutralizedRadical Neutralized Molecule (RH) Radical->NeutralizedRadical H• acceptance VanillinRadical1 Vanillin Radical VanillinRadical2 Vanillin Radical Dimer Stable Dimer VanillinRadical1->Dimer VanillinRadical2->Dimer

References

A Comparative Guide to Validated HPLC Methods for the Simultaneous Detection of Vanillin and Ethyl Vanillate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring accurate and simultaneous quantification of vanillin and ethyl vanillate, High-Performance Liquid Chromatography (HPLC) remains the gold standard. This guide provides a comparative overview of various validated HPLC and LC-MS/MS methods, detailing their experimental protocols and performance characteristics to aid in method selection and implementation.

Comparison of Validated Analytical Methods

The following table summarizes the key parameters of different validated methods for the simultaneous analysis of vanillin and this compound. This allows for a direct comparison of their chromatographic conditions and performance metrics.

ParameterMethod 1: Modified AOAC 990.25[1][2]Method 2: PerkinElmer Application[3]Method 3: Cosmetics Analysis[4]Method 4: LC-MS/MS in Dairy[5]Method 5: HPLC with Fluorescence Derivatization[6]
Instrumentation HPLC with UV DetectorPerkinElmer® Series 200 HPLC System with UV-Vis DetectorHPLC with UV DetectorLC-MS/MSHPLC with Fluorescence Detector (FLD)
Column C8Brownlee™ Validated C18 (150 x 4.6 mm, 5 µm)ZORBAX Eclipse Plus C18--
Mobile Phase Water:Methanol:Acetic Acid (89:10:1)Methanol:0.2% v/v Phosphoric Acid (40:60)Methanol:1.5% Acetic Acid (35:65)--
Flow Rate -1.0 mL/min---
Detection UV at 254 nmUV-Vis at 254 nmUV at 280 nmMS/MSFluorescence (Excitation/Emission wavelengths vary for derivatives)
Linearity Range --0.5-100 mg/L-0.5-200 µg/kg
Limit of Detection (LOD) --0.2 mg/kg6.2-20.1 µg/kg0.03 µg/kg (Vanillin), 0.06 µg/kg (Ethyl Vanillin)
Limit of Quantification (LOQ) ----0.10 µg/kg (Vanillin), 0.21 µg/kg (Ethyl Vanillin)
Recovery Good-91.3-97.0%87.6-101.7%89.45-98.56% (Vanillin), 87.26-95.18% (Ethyl Vanillin)
Matrix Imitation Vanilla ExtractStandard MixtureCosmeticsMilk and Dairy ProductsMilk Powder

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in the comparison table.

Method 1: Modified AOAC Official Method 990.25[1][2]

This method is an extension of the official AOAC method for vanillin and related compounds and is suitable for imitation vanilla extracts.

  • Sample Preparation: Dilute the sample as needed with the mobile phase.

  • Chromatographic System:

    • Column: C8 reversed-phase column.

    • Mobile Phase: A mixture of water, methanol, and acetic acid in the ratio of 89:10:1 (v/v/v).

    • Detector: UV detector set at a wavelength of 254 nm.

  • Analysis: Inject the prepared sample into the HPLC system and record the chromatogram. Identify and quantify vanillin and this compound based on the retention times and peak areas of standard solutions.

Method 3: Analysis in Cosmetics[4]

This method is designed for the determination of vanillin and this compound in various cosmetic matrices.

  • Sample Preparation:

    • For creamy samples, dissolve 1.0 g in 4 mL of tetrahydrofuran, then bring the volume to 10 mL with methanol.

    • For emulsion, aqueous, or solid samples, take 1.0 g and add methanol to a total volume of nearly 5 mL, shake for 1 minute, and then bring the final volume to 10 mL with methanol.

    • Ultrasonically extract the sample solution for 15 minutes and then centrifuge for phase separation. The supernatant is used for analysis.

  • Chromatographic System:

    • Column: ZORBAX Eclipse Plus C18.

    • Mobile Phase: A mixture of methanol and 1.5% (φ) acetic acid solution in a 35:65 volume ratio.

    • Detector: UV detector set at 280 nm.

  • Analysis: Inject the supernatant into the HPLC system. The quantification is based on a linear relationship between peak area and concentration in the range of 0.5-100 mg/L.

Method 5: HPLC with Pre-Column Fluorescence Derivatization[6]

This highly sensitive method is suitable for trace-level analysis in complex matrices like milk powder.

  • Standard Preparation: Prepare standard solutions of vanillin and this compound.

  • Derivatization: React the standards and samples with 2-((7-nitrobenzo[c][1][2][7] oxadiazol-4-yl) oxy) benzohydrazide under acidic conditions (pH 5-6) at 35°C to form fluorescent derivatives.

  • Chromatographic System:

    • Detector: Fluorescence detector.

    • Excitation/Emission Wavelengths:

      • Vanillin derivative: Ex: 427.87 nm, Em: 550.88 nm.

      • This compound derivative: Ex: 448.03 nm, Em: 562.98 nm.

  • Analysis: Inject the derivatized solution into the HPLC system. The method demonstrates high sensitivity with LODs as low as 0.03 µg/kg for vanillin.

Experimental Workflow and Validation

The development and validation of a robust HPLC method follow a structured workflow to ensure accuracy, precision, and reliability.

HPLC_Validation_Workflow method_development Method Development (Column, Mobile Phase, etc.) optimization Method Optimization method_development->optimization validation Method Validation optimization->validation specificity Specificity/ Selectivity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy/ Recovery validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness system_suitability System Suitability Testing validation->system_suitability routine_analysis Routine Analysis system_suitability->routine_analysis

Caption: General workflow for HPLC method development and validation.

Alternative and Emerging Technologies

While reversed-phase HPLC with UV detection is the most common approach, other techniques offer specific advantages. LC-MS/MS, for instance, provides higher sensitivity and selectivity, making it ideal for complex matrices and trace-level detection.[5][7] The use of pre-column derivatization with fluorescence detection significantly enhances sensitivity, allowing for the quantification of vanillin and this compound at µg/kg levels.[6] For routine analysis, the choice of method will depend on the specific requirements of the application, including the sample matrix, required sensitivity, and available instrumentation.

References

Spectral Differences Between Ethyl Vanillate and Vanillic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the spectral properties of ethyl vanillate and vanillic acid, offering valuable data for researchers, scientists, and professionals in drug development. The key differences in their spectroscopic signatures, arising from their distinct functional groups, are detailed below with supporting experimental data.

Molecular Structure Overview

The fundamental difference between this compound and vanillic acid lies in the functional group attached to the benzene ring. This compound possesses an ethyl ester group, while vanillic acid has a carboxylic acid group. This structural variance is the primary determinant of their differing spectral characteristics.

  • This compound: C₁₀H₁₂O₄, Molecular Weight: 196.20 g/mol

  • Vanillic Acid: C₈H₈O₄, Molecular Weight: 168.15 g/mol [1]

UV-Visible (UV-Vis) Spectroscopy

Both compounds exhibit characteristic ultraviolet absorption due to the substituted benzene ring. The electronic transitions are influenced by the auxochromic hydroxyl and methoxy groups, as well as the chromophoric carbonyl group.

Table 1: UV-Vis Absorption Maxima (λmax)

Compoundλmax (nm)Solvent
This compound~258, ~290Not Specified
Vanillic Acid~258, ~292Not Specified

Key Observations: The UV-Vis spectra are quite similar due to the common phenolic chromophore. However, the polarity of the solvent and its pH can influence the exact position of the absorption maxima, particularly for vanillic acid, due to the potential for deprotonation of the carboxylic acid and phenolic hydroxyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy provides a clear distinction between the two compounds by highlighting the vibrations of their unique functional groups.

Table 2: Key IR Absorption Bands (cm-1)

Vibrational ModeThis compound (cm-1)Vanillic Acid (cm-1)Functional Group Origin
O-H Stretch (Phenolic)Broad band around 3400Broad band around 3484Phenolic -OH
O-H Stretch (Carboxylic Acid)AbsentVery broad band, 2550–3000Carboxylic Acid -OH
C=O Stretch~1715~1683Ester (this compound), Carboxylic Acid (Vanillic Acid)
C-O StretchMultiple bands including ~1280 and ~1120Multiple bands including ~1300 and ~1220Ester / Carboxylic Acid and Ether

Key Differences: The most telling difference is the presence of a very broad O-H stretching band in the 2550-3000 cm⁻¹ region for vanillic acid, which is characteristic of the hydrogen-bonded dimer of a carboxylic acid.[2] This feature is absent in this compound. Additionally, the carbonyl (C=O) stretching frequency of the ester in this compound is at a higher wavenumber compared to the carboxylic acid in vanillic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers unambiguous differentiation through the distinct chemical shifts and coupling patterns of the protons and carbons in each molecule.

1H NMR Spectroscopy

Table 3: 1H NMR Chemical Shifts (δ, ppm)

Proton EnvironmentThis compound (ppm)Vanillic Acid (ppm)
Aromatic Protons6.9 - 7.76.9 - 7.6
Methoxy Protons (-OCH3)~3.92~3.90
Phenolic Proton (-OH)~6.17Variable, often broad
Ethyl Protons (-OCH2CH3)~4.31 (quartet), ~1.38 (triplet)Absent
Carboxylic Acid Proton (-COOH)Absent>10 (broad singlet)

Note: Data is compiled from various sources and solvents (e.g., CDCl₃, DMSO-d₆).[1][3]

Key Differences: The 1H NMR spectrum of this compound is distinguished by the presence of a quartet and a triplet, characteristic of an ethyl group.[3] The carboxylic acid proton of vanillic acid appears as a broad signal at a very downfield chemical shift (typically >10 ppm).

13C NMR Spectroscopy

Table 4: 13C NMR Chemical Shifts (δ, ppm)

Carbon EnvironmentThis compound (ppm)Vanillic Acid (ppm)
Carbonyl Carbon (C=O)~166.6~167.9
Aromatic Carbons111 - 150112 - 151
Methoxy Carbon (-OCH3)~56.1~56.0
Ethyl Carbons (-OCH2CH3)~60.9, ~14.4Absent

Note: Data is compiled from various sources and solvents.[1][3]

Key Differences: The 13C NMR spectrum of this compound includes two additional signals for the ethyl group carbons.[3] There is also a noticeable difference in the chemical shift of the carbonyl carbon.

Mass Spectrometry (MS)

Mass spectrometry differentiates the compounds based on their molecular weight and fragmentation patterns.

Table 5: Mass Spectrometry Data (m/z)

ParameterThis compoundVanillic Acid
Molecular Ion [M]+• 196168
Key Fragment Ions 168, 151 (base peak), 123153 (base peak), 125, 97

Note: Fragmentation patterns are based on Electron Ionization (EI).[1][3]

Key Differences: The molecular ion peak of this compound is 28 mass units higher than that of vanillic acid, corresponding to the difference of an ethyl group versus a proton. The fragmentation patterns are also distinct; for instance, a prominent peak at m/z 151 in the this compound spectrum corresponds to the loss of an ethoxy radical (-•OCH₂CH₃).[3]

Experimental Protocols & Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of compounds like this compound and vanillic acid.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Measurement cluster_processing Data Analysis sample Solid Compound dissolve Dissolution in Appropriate Solvent sample->dissolve uv_vis UV-Vis Spectroscopy dissolve->uv_vis ftir FTIR Spectroscopy dissolve->ftir nmr NMR Spectroscopy (¹H & ¹³C) dissolve->nmr ms Mass Spectrometry (e.g., GC-MS) dissolve->ms process Data Processing & Spectral Analysis uv_vis->process ftir->process nmr->process ms->process interpretation Structural Interpretation & Comparison process->interpretation

References

A Comparative Analysis of the In Vivo Antioxidant Effects of Ethyl Vanillate and Vanillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo antioxidant properties of ethyl vanillate and its structural analog, vanillin. The following sections detail their mechanisms of action, supported by available experimental data, to assist researchers in evaluating their potential as therapeutic agents.

Executive Summary

Both this compound and vanillin demonstrate notable antioxidant properties in vivo. Vanillin has been more extensively studied, with significant evidence supporting its ability to modulate endogenous antioxidant enzyme activity and signaling pathways. This compound also exhibits potent antioxidant effects, with some studies suggesting superior activity in specific assays. However, there is a notable gap in the literature regarding its specific effects on key antioxidant enzymes and signaling pathways in vivo, limiting a direct, comprehensive comparison.

Quantitative Data Comparison

The following tables summarize the available quantitative data from in vivo and relevant in vitro studies to facilitate a direct comparison between this compound and vanillin.

Table 1: Comparison of In Vivo Antioxidant Activity

ParameterThis compoundVanillinKey FindingsReference
Plasma Antioxidant Activity (ORAC Assay) Equivalent to vanillinIncreased plasma antioxidant capacity after oral administration.Both compounds increase plasma antioxidant activity.[1][2][3]
Oxidative Hemolysis Inhibition Assay (OxHLIA) Much stronger than vanillinExhibited protective effects.This compound shows significantly greater protection against oxidative hemolysis.[1][2][3]
Metabolite Formation Metabolized to ethyl vanillic acid.Metabolized to vanillic acid and other compounds.The primary active metabolite of this compound contributes to its antioxidant effect.[1]

Table 2: Effects on Endogenous Antioxidant Enzymes and Lipid Peroxidation (In Vivo)

ParameterThis compoundVanillinReference
Superoxide Dismutase (SOD) Activity Data not availableIncreased activity in various tissues (liver, heart).[4][5][6]
Catalase (CAT) Activity Data not availableIncreased activity in various tissues (liver, heart).[4][5][6]
Glutathione Peroxidase (GPx) Activity Data not availableIncreased activity in various tissues (liver).[6]
Malondialdehyde (MDA) Levels Data not availableDecreased levels in various tissues, indicating reduced lipid peroxidation.[4][6]

Note: The lack of available data for this compound in Table 2 highlights a significant area for future research.

Experimental Protocols

Oral Administration of this compound and Vanillin in Mice

This protocol is based on studies evaluating the in vivo antioxidant activity of this compound and vanillin.

  • Animal Model: Male ICR mice are typically used.

  • Compound Preparation: this compound and vanillin are suspended in a suitable vehicle, such as corn oil or a 0.5% carboxymethylcellulose solution.

  • Dosage:

    • For plasma antioxidant activity assays, a single oral dose of this compound (e.g., 32.7 mg/kg) or an equimolar amount of vanillin (e.g., 30.0 mg/kg) is administered.[1]

    • For studies investigating effects on endogenous enzymes, daily oral administration for a specified period (e.g., 15 days) at doses around 100 mg/kg for vanillin has been used.

  • Sample Collection: Blood samples are collected at various time points (e.g., 5, 15, 30 minutes) post-administration via cardiac puncture or tail vein sampling into heparinized tubes. Plasma is separated by centrifugation.

  • Analysis: Plasma samples are then used for assays such as the Oxygen Radical Absorbance Capacity (ORAC) assay to determine antioxidant activity. For enzyme and lipid peroxidation analysis, tissues like the liver and heart are collected, homogenized, and subsequently analyzed.

Measurement of Antioxidant Enzyme Activity and Lipid Peroxidation
  • Superoxide Dismutase (SOD) Activity: Assayed spectrophotometrically by measuring the inhibition of the reduction of nitroblue tetrazolium (NBT).

  • Catalase (CAT) Activity: Determined by monitoring the decomposition of hydrogen peroxide (H₂O₂) spectrophotometrically at 240 nm.

  • Glutathione Peroxidase (GPx) Activity: Measured by a coupled reaction with glutathione reductase, monitoring the oxidation of NADPH at 340 nm.

  • Malondialdehyde (MDA) Levels: Assessed as a marker of lipid peroxidation using the thiobarbituric acid reactive substances (TBARS) assay, with the absorbance of the resulting pink chromogen measured at 532 nm.

Signaling Pathways and Mechanisms of Action

Vanillin: Activation of the Nrf2-Keap1 Signaling Pathway

Vanillin has been shown to exert its antioxidant effects, at least in part, through the activation of the Nrf2-Keap1 signaling pathway.[2] Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor, Keap1, and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE), leading to the upregulation of a battery of antioxidant and cytoprotective genes, including those encoding for SOD, CAT, and GPx.

G cluster_nucleus Nucleus oxidative_stress Oxidative Stress keap1_nrf2 Keap1-Nrf2 Complex oxidative_stress->keap1_nrf2 induces dissociation vanillin Vanillin vanillin->keap1_nrf2 promotes dissociation nrf2 Nrf2 keap1_nrf2->nrf2 releases are ARE nrf2->are translocates & binds nucleus Nucleus antioxidant_genes Antioxidant Genes (SOD, CAT, GPx) are->antioxidant_genes activates transcription antioxidant_response Enhanced Antioxidant Response antioxidant_genes->antioxidant_response leads to

Caption: Vanillin-mediated activation of the Nrf2-Keap1 pathway.

This compound: Proposed Mechanisms

While direct in vivo evidence for the signaling pathways of this compound is lacking, its structural similarity to vanillin and its potent activity in the oxidative hemolysis inhibition assay suggest that it likely operates through similar mechanisms. The primary metabolite, ethyl vanillic acid, is also believed to contribute significantly to its overall antioxidant effect. It is plausible that this compound and ethyl vanillic acid also modulate the Nrf2 pathway, but further research is required to confirm this.

Bioavailability and Metabolism

Both this compound and vanillin are readily absorbed after oral administration.

  • This compound: It is metabolized to ethyl vanillic acid, which is detected in the plasma and is considered a key contributor to its antioxidant activity.[1]

  • Vanillin: It is metabolized to vanillic acid and other conjugates. The parent compound and its metabolites are found in the plasma shortly after oral intake.

The ethyl group in this compound may influence its lipophilicity and subsequent bioavailability and metabolic profile compared to the methyl group in vanillin, potentially explaining the observed differences in potency in certain assays.

G ev_oral Oral Administration (this compound) ev_absorption Absorption ev_oral->ev_absorption ev_metabolism Metabolism ev_absorption->ev_metabolism eva Ethyl Vanillic Acid (Active Metabolite) ev_metabolism->eva ev_excretion Excretion eva->ev_excretion v_oral Oral Administration (Vanillin) v_absorption Absorption v_oral->v_absorption v_metabolism Metabolism v_absorption->v_metabolism va Vanillic Acid & Conjugates (Metabolites) v_metabolism->va v_excretion Excretion va->v_excretion

Caption: Comparative metabolism of this compound and vanillin.

Conclusion and Future Directions

Vanillin has a well-documented in vivo antioxidant profile, characterized by its ability to enhance the activity of key antioxidant enzymes and modulate the Nrf2 signaling pathway. This compound demonstrates potent, and in some cases superior, antioxidant activity in specific in vivo and in vitro models.

References

Sensory panel comparison of ethyl vanillate and natural vanilla extract

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and product development professionals on the distinct sensory characteristics of ethyl vanillate and natural vanilla extract, supported by available data and standardized evaluation protocols.

Comparative Sensory Profiles

The sensory attributes of this compound and natural vanilla extract are markedly different. This compound offers a less complex and more specific flavor profile, while natural vanilla extract is characterized by a rich and multifaceted aroma and taste.

This compound: The sensory profile of this compound is predominantly characterized by phenolic and creamy notes. Its aroma is often described as phenolic, with burnt, smoky, and powdery undertones. The flavor profile is similarly defined by creamy and phenolic characteristics, accompanied by spicy, guaiacol-like, woody, and burnt wood notes, with a hint of vanilla.[1]

Natural Vanilla Extract: Natural vanilla extract boasts a complex and nuanced sensory profile, with vanillin being the primary flavor compound.[2] However, the overall flavor experience is shaped by over 200 other volatile constituents, including acids, ethers, and esters.[2] Key sensory descriptors for natural vanilla extract include sweet, vanilla, floral, and sometimes smoky or woody notes. The perceived intensity of these attributes can vary depending on the origin of the vanilla beans and the extraction method used.[1][3]

Quantitative Sensory Data

While direct comparative quantitative data from a sensory panel evaluating this compound and natural vanilla extract side-by-side is unavailable in the current literature, data from a quantitative descriptive analysis (QDA) of different natural vanilla extracts can provide a framework for understanding how these products are profiled. The following table presents intensity ratings for key sensory attributes of four different vanilla extracts, as evaluated by a trained sensory panel.

Table 1: Illustrative Quantitative Descriptive Analysis of Natural Vanilla Extracts

Sensory AttributeExtract T1 (Bourbon)Extract T2 (Improved Bourbon)Extract M1 (Mexican)Extract M2 (Improved Mexican)
Vanilla7.512.16.08.0
Sweet8.011.07.08.8
Floral4.06.53.55.5
Smoky2.51.53.02.0
Woody3.02.03.52.5

Source: Adapted from a study on vanilla flavor evaluation by sensory and electronic nose techniques.[1] The intensity ratings were provided on a 15-point scale.

Note: The data above is for illustrative purposes to demonstrate the application of quantitative sensory analysis to vanilla extracts. Similar quantitative sensory panel data for this compound was not found in the reviewed scientific literature.

Experimental Protocols: Quantitative Descriptive Analysis (QDA)

A robust methodology for sensory evaluation is crucial for obtaining reliable and actionable data. Quantitative Descriptive Analysis (QDA) is a widely used and standardized method for sensory profiling.

Objective: To identify and quantify the sensory attributes of a product.

Panelists: A panel of 8-12 trained individuals is typically used. Panelists are screened for their sensory acuity and undergo extensive training to develop a consensus vocabulary (lexicon) to describe the product's sensory characteristics.

Procedure:

  • Lexicon Development: Panelists are presented with a range of the products to be tested and collaboratively develop a list of descriptive terms for the aroma, flavor, and texture.

  • Training: Panelists are trained to use a specific intensity scale (e.g., a 15-cm line scale anchored with "low" and "high") to rate the intensity of each attribute. Reference standards are used to calibrate the panelists.

  • Evaluation: Samples are presented to the panelists in a controlled environment. The presentation order is randomized to avoid bias. Panelists evaluate the samples individually and rate the intensity of each attribute on the agreed-upon scale.

  • Data Analysis: The data from the individual panelists are collected and statistically analyzed to generate a sensory profile for each product. Analysis of variance (ANOVA) is often used to determine if there are significant differences between products for each attribute.

Visualization of the Sensory Evaluation Workflow

The following diagram illustrates the typical workflow of a sensory panel evaluation using the Quantitative Descriptive Analysis (QDA) methodology.

Sensory_Evaluation_Workflow cluster_preparation Preparation Phase cluster_evaluation Evaluation Phase cluster_analysis Analysis Phase Panelist_Screening Panelist Screening Lexicon_Development Lexicon Development Panelist_Screening->Lexicon_Development Selects Panel Panelist_Training Panelist Training Lexicon_Development->Panelist_Training Defines Attributes Sample_Preparation Sample Preparation Panelist_Training->Sample_Preparation Calibrates Panel Individual_Evaluation Individual Evaluation Sample_Preparation->Individual_Evaluation Presents Samples Data_Collection Data Collection Individual_Evaluation->Data_Collection Records Ratings Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Compiles Data Profile_Generation Sensory Profile Generation Statistical_Analysis->Profile_Generation Identifies Differences Reporting Reporting Profile_Generation->Reporting Visualizes Profiles

Caption: Workflow of a Quantitative Descriptive Analysis (QDA) sensory panel.

References

A Comparative Analysis of Ethyl Vanillate and Vanillin: Structural and Physicochemical Differences

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, objective comparison of ethyl vanillate and vanillin, focusing on their structural distinctions, physicochemical properties, and performance in relevant experimental assays. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Core Structural Differences

The primary structural difference between this compound and vanillin lies in the functional group at the C1 position of the benzene ring. Vanillin possesses an aldehyde (-CHO) group, whereas this compound features an ethyl ester (-COOCH₂CH₃) group.[1][2] This fundamental substitution significantly alters the molecule's chemical reactivity, polarity, and biological interactions. Both molecules share a common backbone: a 4-hydroxy-3-methoxybenzene ring.[1][2]

The aldehyde group in vanillin is susceptible to oxidation to a carboxylic acid and can participate in reactions typical of aldehydes, such as Schiff base formation. The ester group in this compound is more stable to oxidation and undergoes reactions such as hydrolysis to yield vanillic acid and ethanol.

Caption: Chemical structures of Vanillin and this compound highlighting the key functional group difference.

Physicochemical Properties

The substitution of the aldehyde group with an ethyl ester group results in notable differences in the physicochemical properties of the two compounds. These are summarized in the table below.

PropertyVanillin (4-hydroxy-3-methoxybenzaldehyde)This compound (ethyl 4-hydroxy-3-methoxybenzoate)
Molecular Formula C₈H₈O₃[1][3]C₁₀H₁₂O₄[2]
Molar Mass ( g/mol ) 152.15[1]196.20[2][4]
Appearance White to slightly yellow crystalline needles[1]White to cream crystals or powder[5]
Melting Point (°C) 81 - 83[6]39 - 49[5]
Boiling Point (°C) 285[6]108 - 110 (at 2 mmHg)
Solubility Sparingly soluble in water[7]More soluble in water than vanillin[7]

Performance Comparison: Antioxidant & Antimicrobial Activity

Direct comparative studies on the performance of this compound versus vanillin are limited. However, data on this compound and related vanillic acid esters provide significant insights into its potential activity relative to vanillin.

Antioxidant Activity

A systematic study evaluated the antioxidant properties of vanillic acid esters, including this compound, using multiple assays.[1][8][9]

  • ABTS Radical Scavenging: In the ABTS cation (ABTS•+) scavenging assay, this compound demonstrated stronger activity than the well-known antioxidant standard, Trolox.[3][8]

  • DPPH Radical Scavenging: In contrast, this compound showed no activity in the DPPH radical-scavenging assay.[3][8] This highlights the importance of using multiple assays to evaluate antioxidant potential, as activity can be highly dependent on the specific radical species and reaction environment.

  • Physiologically Relevant Assays: In assays using more physiologically relevant radicals, such as the Oxygen Radical Absorbance Capacity (ORAC) assay and the oxidative hemolysis inhibition assay (OxHLIA), vanillic acid esters like this compound exerted much stronger activity than Trolox.[1][8][9] The study concluded that the protective effect of these esters against free radical-induced biomembrane damage increased with their lipophilicity.[9]

While direct quantitative comparison data with vanillin from the same study is unavailable, other research has indicated that pure vanillin can exhibit lower antioxidant activity than other vanilla extract components.[10][11]

Antimicrobial Activity

No studies directly comparing the antimicrobial efficacy of this compound and vanillin were identified. However, the activity of related compounds provides a basis for potential performance:

  • Vanillin: Vanillin itself is known to possess bacteriostatic and bactericidal activity against a range of Gram-positive and Gram-negative bacteria.[12] Its mechanism is believed to involve damage to the bacterial cell membrane and disruption of energy metabolism.[10]

  • Vanillic Acid and its Esters: Vanillic acid, the parent acid of this compound, has demonstrated potent antibacterial and anti-biofilm properties, which involve the rupture of the cell membrane.[13] Other esters of vanillyl alcohol and vanillic acid have also been synthesized and shown to possess significant antibacterial activity.[2][4] For instance, a study on ethyl vanillin (a different but related compound) showed it had a lower Minimum Inhibitory Concentration (MIC) against Cronobacter species than vanillin (2 mg/ml vs. 3 mg/ml), indicating higher potency.[14] This suggests that modification of the core vanillin structure can enhance antimicrobial effects.

Experimental Protocols

The following are detailed methodologies for standard assays used to determine the antioxidant and antimicrobial properties discussed.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.

  • Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow. This decolorization is measured spectrophotometrically.

  • Workflow:

    • Preparation: A working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration (e.g., 0.1 mM). Test compounds (like this compound) are dissolved to create a series of dilutions.

    • Reaction: A fixed volume of the DPPH working solution is added to each dilution of the test sample. A control is prepared with the solvent and DPPH solution only.

    • Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).

    • Measurement: The absorbance of each solution is measured using a spectrophotometer at the characteristic wavelength of DPPH (approximately 517 nm).

    • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Activity = [(Abs_control - Abs_sample) / Abs_control] x 100

G prep_dpph Prepare DPPH Working Solution mix Mix DPPH Solution with Sample Dilutions prep_dpph->mix prep_sample Prepare Serial Dilutions of Test Compound prep_sample->mix incubate Incubate in Dark (e.g., 30 min) mix->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Scavenging Activity vs. Control measure->calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

Broth Microdilution Method (Antimicrobial Activity)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Principle: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the target microorganism is added to each well. After incubation, the wells are visually inspected for turbidity (growth). The lowest concentration of the compound that results in no visible growth is the MIC.

  • Workflow:

    • Preparation of Compound: The test compound is dissolved and serially diluted (typically two-fold) in a suitable broth medium directly in the wells of a 96-well plate.

    • Inoculum Preparation: The target microorganism is grown to a specific density (e.g., 0.5 McFarland standard) and then diluted to achieve a final standardized concentration in the wells (e.g., 5 x 10⁵ CFU/mL).

    • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Control wells (positive control with microbes and no compound; negative control with broth only) are included.

    • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) for the microorganism to grow.

    • Interpretation: The plate is examined visually or with a plate reader for turbidity. The MIC is recorded as the lowest concentration of the compound at which no growth is observed.

G prep_compound Prepare Serial Dilutions of Compound in Plate inoculate Inoculate Wells with Microbes prep_compound->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate (e.g., 37°C, 24h) inoculate->incubate read_mic Read Wells for Growth (Turbidity) incubate->read_mic determine Determine MIC Value read_mic->determine

Caption: Workflow for the Broth Microdilution MIC Assay.

References

A Comparative Analysis for Researchers and Drug Development Professionals: Synthetic Ethyl Vanillate vs. Natural Vanillin

Author: BenchChem Technical Support Team. Date: November 2025

In the realms of scientific research, and particularly in drug development and food science, the choice between synthetic and natural compounds is a critical decision, balancing cost, purity, potency, and consumer perception. This guide provides an objective, data-driven comparison of synthetic ethyl vanillate and natural vanillin, two prominent compounds used for their characteristic vanilla flavor and aroma, as well as their emerging bioactive properties. This analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Executive Summary

Natural vanillin, the primary chemical component of vanilla bean extract, is prized for its complex and rich flavor profile.[1] However, its labor-intensive extraction process and limited supply make it a costly option.[1][2] Synthetic vanillin and its more potent analogue, this compound, offer cost-effective and readily available alternatives.[3] this compound (3-ethoxy-4-hydroxybenzaldehyde) is a synthetic compound that is structurally similar to vanillin but has an ethoxy group instead of a methoxy group, which makes it 2-4 times more potent.[2][4] This guide delves into the cost-effectiveness, production methodologies, physicochemical properties, and diverse applications of both compounds, supported by experimental data and process workflows.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative differences between natural vanillin and synthetic this compound.

Table 1: Physicochemical Properties

PropertyNatural VanillinSynthetic this compound
Chemical Formula C₈H₈O₃C₉H₁₀O₃
Molar Mass 152.15 g/mol [5]166.17 g/mol [6]
Melting Point 81-83 °C[7]74-77 °C[6]
Boiling Point 285 °C[5]295.1 °C[8]
Solubility in Water 10 g/L[5]Slightly soluble[8]
Flavor Profile Rich, creamy, complex[1]Strong, sweet, intense vanilla[1][4]
Potency Standard2-4 times stronger than vanillin[2][4]

Table 2: Cost-Effectiveness Analysis

CompoundSourceTypical Market Price (per kg)Key Considerations
Natural Vanillin Extracted from vanilla beans$1,500 - $1,800[7][9]High cost, complex flavor profile, "natural" label appeal. Price can be volatile based on crop yields.
Bio-vanillin Fermentation (e.g., from ferulic acid)$300 - $800[7]Considered "natural" in the EU, more cost-effective than extracted vanillin, sustainable production.[5]
Synthetic Vanillin Chemical Synthesis (e.g., from guaiacol)$10 - $50[7]Highly cost-effective, consistent supply, dominates 85% of the market.[7]
Synthetic this compound Chemical Synthesis$60 - $124[6]More expensive than synthetic vanillin but higher potency means less is required, potentially saving on material costs.[10]

Experimental Protocols and Methodologies

Detailed methodologies for the production of both compounds are crucial for understanding their purity, potential impurities, and scalability.

Protocol 1: Extraction of Natural Vanillin (Supercritical Fluid Extraction)

Supercritical Fluid Extraction (SFE) is a modern technique that yields high-quality natural vanillin extract in less time than traditional methods.[9]

Objective: To extract vanillin from cured Vanilla planifolia beans using supercritical CO₂.

Materials & Equipment:

  • Cured vanilla beans, ground

  • Supercritical Fluid Extraction system (e.g., Waters MV-10 ASFE)[9]

  • Food-grade carbon dioxide (CO₂)

  • Co-solvent: Ethanol

  • Collection vials

Methodology:

  • Preparation: Grind cured vanilla beans to a consistent particle size to maximize surface area for extraction.

  • Loading: Pack the ground vanilla beans into the SFE system's extraction vessel.

  • Parameter Setting: Set the SFE system parameters. Typical conditions include:

    • Pressure: 1500-3000 psi

    • Temperature: 40-60 °C

    • CO₂ flow rate: 10-20 g/min

    • Co-solvent (Ethanol) percentage: 5-15%

  • Extraction: Pump supercritical CO₂ (with ethanol as a co-solvent) through the extraction vessel. The supercritical fluid has properties of both a liquid and a gas, allowing it to effuse through the solid vanilla matrix and dissolve the vanillin.

  • Separation: Route the vanillin-rich fluid to a separator vessel where the pressure is lowered. This causes the CO₂ to return to a gaseous state, leaving behind the vanillin extract.

  • Collection: Collect the concentrated vanillin extract from the separator. The extract can be further purified using techniques like Supercritical Fluid Chromatography (SFC).[9]

Protocol 2: Synthesis of this compound from Catechol

This is a common industrial method for producing synthetic this compound.[8][10]

Objective: To synthesize 3-ethoxy-4-hydroxybenzaldehyde (this compound) from catechol.

Materials & Equipment:

  • Catechol

  • Ethylating agent (e.g., ethyl iodide)

  • Glyoxylic acid

  • Oxidizing agent

  • Standard laboratory glassware (reaction flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Solvents for extraction and recrystallization

Methodology:

  • Step 1: Ethylation of Catechol: React catechol with an ethylating agent in the presence of a base to produce guaethol (2-ethoxyphenol). This reaction selectively adds an ethyl group to one of the hydroxyl groups of catechol.

  • Step 2: Condensation with Glyoxylic Acid: Condense the resulting guaethol with glyoxylic acid. This forms 3-ethoxy-4-hydroxymandelic acid.

  • Step 3: Oxidation and Decarboxylation: Oxidize the mandelic acid derivative formed in the previous step. This is followed by a decarboxylation reaction (removal of a carboxyl group).

  • Step 4: Purification: The crude product is then purified, typically through recrystallization from a suitable solvent, to yield pure, crystalline this compound.

Visualizing Production and Bioactive Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

Production Workflows

Natural_Vanillin_Extraction cluster_curing Curing Process cluster_extraction Extraction Process Harvest Green Vanilla Beans (contains Glucovanillin) Cure Curing & Drying (Enzymatic Hydrolysis) Harvest->Cure β-glucosidase Grinding Grinding Cured Beans Cure->Grinding SFE Supercritical Fluid Extraction (CO2 + Ethanol) Grinding->SFE Separation Pressure Reduction & Separation SFE->Separation Purification Purification (e.g., SFC) Separation->Purification Final Natural Vanillin Extract Purification->Final

Caption: Workflow for Natural Vanillin Extraction.

Ethyl_Vanillate_Synthesis cluster_synthesis Chemical Synthesis Pathway Catechol Catechol Step1 Ethylation Catechol->Step1 Guaethol Guaethol Step1->Guaethol Step2 Condensation with Glyoxylic Acid Guaethol->Step2 MandelicAcid Mandelic Acid Derivative Step2->MandelicAcid Step3 Oxidation & Decarboxylation MandelicAcid->Step3 Purification Purification (Recrystallization) Step3->Purification Final Synthetic this compound Purification->Final

Caption: Synthesis of this compound from Catechol.

Applications in Research and Drug Development

Both vanillin and this compound have applications that extend beyond flavoring into the pharmaceutical and nutraceutical sectors.

  • Bioactive Properties: Natural vanillin has demonstrated antioxidant, anti-inflammatory, neuroprotective, and anticancer properties in various studies.[11][12][13] this compound also possesses antioxidant and anti-inflammatory activities.[10] These properties make them interesting candidates for further investigation in drug discovery and as functional ingredients.

  • Taste Masking: The strong, pleasant flavors of both compounds are highly effective for masking the bitter taste of active pharmaceutical ingredients (APIs), improving patient compliance, especially in pediatric formulations.[14][15]

  • Chemical Intermediate: The functional groups on these molecules make them useful as starting materials or intermediates in the synthesis of other complex molecules and drugs.[15] For example, vanillin is an intermediate in the production of L-DOPA.[12]

Applications_Comparison cluster_vanillin Natural Vanillin cluster_ethyl_vanillate Synthetic this compound V_Flavor Flavoring (Premium Foods) EV_Flavor Flavoring (High-Intensity) V_Flavor->EV_Flavor Cost-Effective Alternative V_Pharma Pharmaceuticals V_Research Bioactive Research (Antioxidant, Neuroprotective) V_Pharma->V_Research EV_Pharma Pharmaceuticals (Taste Masking) V_Pharma->EV_Pharma Potent Alternative V_Cosmetics Fragrance & Cosmetics EV_Cosmetics Fragrance & Perfumery V_Cosmetics->EV_Cosmetics Potent Alternative EV_Intermediate Chemical Intermediate EV_Pharma->EV_Intermediate

Caption: Comparative Applications in Industry and Research.

Conclusion

The choice between synthetic this compound and natural vanillin is highly dependent on the specific application's requirements for cost, flavor profile, potency, and labeling.

  • Natural Vanillin is the superior choice for premium products where a complex, authentic flavor and a "natural" label are paramount, despite its significantly higher cost.[3] Its documented bioactive properties also make it a compound of interest for nutraceutical and pharmaceutical research.

  • Synthetic this compound offers a highly cost-effective, potent, and consistent alternative.[1] Its intensity is advantageous in applications requiring a strong vanilla note with minimal volume, such as in pharmaceuticals for taste masking or in high-volume food production.[10][15]

For researchers and drug development professionals, understanding these trade-offs is essential. While natural vanillin offers a complex mixture of compounds with potential synergistic bioactivities, this compound provides a high-purity, single-molecule option that is ideal for applications where consistency and cost are the primary drivers.

References

A Comparative Guide to the Quantification of Ethyl Vanillate: HPLC-UV vs. GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and food chemistry, the accurate quantification of flavoring agents like ethyl vanillate is paramount for quality control and regulatory compliance. This guide provides a detailed comparison of two common analytical techniques for determining this compound concentrations: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is a synthesis of data from multiple studies to offer a comprehensive overview of each method's performance.

Method Performance Comparison

The selection of an analytical method hinges on a variety of factors, including sensitivity, precision, and the nature of the sample matrix. Below is a summary of the quantitative performance of HPLC-UV and GC-MS for this compound analysis, based on reported validation data.

Performance MetricHPLC-UV MethodGC-MS Method
**Linearity (R²) **>0.999Not explicitly stated, but good linearity is implied by recovery data.
Accuracy (Recovery) 99.8%[1]90.0% - 100%[2][3]
Precision (RSD%) 1.3%[1]1.9% - 5.1%[2][3]
Limit of Detection (LOD) Not explicitly stated0.05 mg/kg[2][3]
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reproducible and reliable analytical results. The following sections outline the methodologies for the HPLC-UV and GC-MS techniques as described in the cited literature.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the analysis of this compound in liquid samples such as vanilla extracts.[1]

Sample Preparation: The sample is diluted one-thousand-fold prior to analysis.[1]

Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: C18 reversed-phase column[1]

  • Mobile Phase: A mixture of 55% acetonitrile and 45% aqueous acetic acid (1%) solution.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV detector set at a wavelength of 275 nm[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is effective for the determination of this compound in more complex matrices like milk powder, utilizing headspace solid-phase microextraction for sample preparation.[2][3]

Sample Preparation (Headspace SPME): Vanillins in the sample are extracted using a fused-silica fiber coated with divinylbenzene/polydimethylsiloxane (DVB/PDMS).[2][3]

Instrumentation: A GC system coupled with a Mass Spectrometer is employed.

  • GC Column: DB-5MS capillary column[2][3]

  • Desorption: The analytes are thermally desorbed from the SPME fiber in the GC inlet at 260 °C for 5 minutes.[2][3]

  • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, using selected ion monitoring (SIM) for quantification.[2][3]

Workflow for Analytical Method Cross-Validation

Cross-validation of analytical methods is a critical process to ensure that different analytical procedures yield comparable and reliable results. This is particularly important when transferring methods between laboratories or when a new method is intended to replace an existing one. The general workflow for such a validation process is depicted below.

Analytical_Method_Validation_Workflow Define_Method Define Analytical Methods (e.g., HPLC-UV, GC-MS) Method_A Method A Development & Optimization Define_Method->Method_A Method_B Method B Development & Optimization Define_Method->Method_B Validation_A Method A Validation (Accuracy, Precision, Linearity, etc.) Method_A->Validation_A Validation_B Method B Validation (Accuracy, Precision, Linearity, etc.) Method_B->Validation_B Sample_Analysis Analyze Identical Samples with Both Methods Validation_A->Sample_Analysis Validation_B->Sample_Analysis Data_Comparison Compare Results (Statistical Analysis, e.g., t-test, F-test) Sample_Analysis->Data_Comparison Conclusion Conclusion on Method Equivalence/Comparability Data_Comparison->Conclusion

Caption: General workflow for the cross-validation of two analytical methods.

References

Safety Operating Guide

Proper Disposal of Ethyl Vanillate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of ethyl vanillate, a compound that, while valuable in research, requires careful management to mitigate risks to personnel and the environment.

I. Immediate Safety and Hazard Information

This compound presents several hazards that necessitate cautious handling and the use of appropriate personal protective equipment (PPE).[1][2][3] It is harmful if swallowed, can cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2]

Summary of Hazard Data:

Hazard StatementClassificationPrecautionary Measures
Harmful if swallowedAcute toxicity, oralDo not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1][2]
Causes skin irritationSkin corrosion/irritationWear protective gloves and clothing. If on skin, wash with plenty of soap and water. If irritation occurs, get medical advice.[1][2]
Causes serious eye irritationSerious eye damage/irritationWear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][2]
May cause respiratory irritationSpecific target organ toxicityAvoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[1][2]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Protective gloves.[1]

  • Skin and Body Protection: Impervious clothing.[1]

  • Respiratory Protection: A suitable respirator should be used, especially in areas with inadequate ventilation or when dust may be generated.[1]

II. Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[2] This protocol provides a general framework for safe disposal.

Step 1: Waste Identification and Segregation

  • Unused Product: Keep this compound in its original container. Do not mix it with other waste.[4]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as paper towels, gloves, and empty containers, should be treated as contaminated waste.

  • Solutions: Aqueous or solvent solutions containing this compound must be collected for proper disposal. Do not discharge into drains or the environment.[4][5]

Step 2: Spill Management and Cleanup

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. Evacuate non-essential personnel from the immediate vicinity.[1]

  • Wear Appropriate PPE: Before attempting to clean the spill, don the recommended personal protective equipment.[1]

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so.[2]

  • Absorb and Collect:

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[2][4] Place the collected solid into a suitable, labeled container for disposal.[2][4]

    • For liquid spills, absorb the solution with an inert, non-combustible material such as sand, earth, or a universal binder.[1] Place the absorbed material into a sealed container for disposal.

  • Decontaminate the Area: Clean the spill area thoroughly. Some sources suggest decontamination of surfaces with alcohol or a 10% caustic solution.[1][5]

Step 3: Final Disposal

The final disposal method for this compound waste will depend on the quantity and form of the waste, as well as institutional and local regulations.

  • Licensed Disposal Company: The most common and recommended method is to transfer the waste to a licensed chemical waste disposal company.[4] These companies are equipped to handle and dispose of chemical waste in an environmentally sound manner.

  • Incineration: For larger quantities, dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber may be an option, as handled by a professional disposal service.[4]

  • Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste. They should be taken to an approved waste handling site for recycling or disposal.[6] Do not reuse empty containers.[2]

Consult Local Regulations: It is crucial to consult with your institution's Environmental Health and Safety (EHS) department and review local and state hazardous waste regulations to ensure complete and accurate classification and disposal of this compound waste.[2]

III. Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

EthylVanillateDisposal cluster_prep Preparation cluster_spill Spill or Uncontained Waste cluster_contained Contained Waste cluster_disposal Final Disposal A Identify this compound Waste (Unused product, contaminated materials, solutions) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste a spill? B->C F Is the waste in its original or a suitable container? B->F D Contain and absorb spill with inert material C->D Yes E Package in a sealed, labeled container D->E H Consult Institutional EHS and Local Regulations E->H G Ensure container is sealed and properly labeled F->G Yes G->H I Transfer to Licensed Chemical Waste Disposal Company H->I

Caption: Decision workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.